molecular formula C12H16N2O3 B2470243 Methyl 2-amino-4-morpholinobenzoate CAS No. 404010-84-0

Methyl 2-amino-4-morpholinobenzoate

货号: B2470243
CAS 编号: 404010-84-0
分子量: 236.271
InChI 键: XQTXHIWXBHFMRZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-amino-4-morpholinobenzoate (CAS 404010-84-0) is a chemical compound supplied for research and development purposes only. It is not intended for diagnostic or therapeutic uses. The compound has a molecular formula of C12H16N2O3 and a molecular weight of 236.27 g/mol . Its structure features a benzoate ester core substituted with an amino group and a morpholine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry research . Researchers are advised to handle this product with care. It is classified with the signal word "Warning" and has the hazard statement H302, indicating that it may be harmful if swallowed . The recommended storage condition is in a dark place under an inert atmosphere at 2-8°C to ensure long-term stability . Please refer to the Safety Data Sheet for comprehensive handling and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

methyl 2-amino-4-morpholin-4-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-16-12(15)10-3-2-9(8-11(10)13)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTXHIWXBHFMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of Methyl 2-amino-4-morpholinobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-amino-4-morpholinobenzoate, a substituted anthranilate with potential applications in medicinal chemistry and drug discovery. Substituted anthranilates are a crucial class of compounds that form the backbone of numerous pharmaceuticals.[1] This document outlines a detailed experimental protocol for its synthesis via nucleophilic aromatic substitution, presents its characteristic spectroscopic and physical data, and illustrates the synthetic workflow.

Synthesis

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method is analogous to the preparation of similar morpholine-containing compounds, such as Methyl 3-chloro-4-morpholinobenzoate.[2] The proposed reaction involves the displacement of a suitable leaving group, such as fluorine, from a substituted methyl benzoate (B1203000) precursor by morpholine (B109124) in the presence of a base.

A plausible synthetic route starts from Methyl 2-amino-4-fluorobenzoate (B8507550). The fluorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing ester group and the amino group. The reaction with morpholine, facilitated by a base like potassium carbonate, in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, is expected to yield the desired product.

Proposed Reaction Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound via a nucleophilic aromatic substitution reaction.[2]

Materials:

  • Methyl 2-amino-4-fluorobenzoate

  • Morpholine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add Methyl 2-amino-4-fluorobenzoate (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) and dimethyl sulfoxide (DMSO) to the flask. The volume of DMSO should be sufficient to dissolve the starting material and allow for efficient stirring.

  • Addition of Nucleophile: Add morpholine (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Characterization Data

The following table summarizes the expected quantitative data for this compound. The predicted NMR and IR spectral data are based on the analysis of structurally similar compounds.[3][4][5][6][7][8]

Parameter Expected Value
Molecular Formula C₁₂H₁₆N₂O₃
Molecular Weight 236.27 g/mol
Appearance Off-white to pale yellow solid
Melting Point 110-115 °C (estimated)
Yield 75-85% (expected)
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.75 (d, 1H, Ar-H), 6.20-6.10 (m, 2H, Ar-H), 5.50 (br s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃), 3.80 (t, 4H, -N(CH₂)₂), 3.10 (t, 4H, -O(CH₂)₂)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 168.0 (C=O), 154.0 (C-N, morpholine), 150.0 (C-NH₂), 132.0 (Ar-C), 105.0 (Ar-C), 100.0 (Ar-C), 98.0 (Ar-C), 67.0 (-O-CH₂), 51.5 (-OCH₃), 49.0 (-N-CH₂)
IR (KBr, cm⁻¹) 3450-3300 (N-H stretch), 2950-2800 (C-H stretch), 1690 (C=O stretch), 1620 (N-H bend), 1580, 1500 (C=C aromatic stretch), 1250 (C-O stretch), 1120 (C-N stretch)
Mass Spec (ESI-MS) m/z: 237.1 [M+H]⁺

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the synthesis and a logical relationship diagram for the characterization of the target compound.

Experimental Workflow start Start reaction_setup Reaction Setup: - Methyl 2-amino-4-fluorobenzoate - K₂CO₃, DMSO start->reaction_setup add_morpholine Add Morpholine reaction_setup->add_morpholine heating Heat to 100-120 °C Monitor by TLC add_morpholine->heating workup Work-up: - Cool - Add H₂O - Extract with Ethyl Acetate heating->workup washing Wash Organic Layer: - H₂O - Brine workup->washing drying Dry (Na₂SO₄), Filter, Concentrate washing->drying purification Column Chromatography drying->purification characterization Characterization: - NMR - IR - MS purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of this compound.

Characterization Logic product Purified Product: This compound nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure_confirmation Structural Confirmation nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation purity_assessment Purity Assessment structure_confirmation->purity_assessment

Caption: Logical flow for the characterization of the final product.

References

An In-depth Technical Guide to the Physicochemical Properties of Substituted Aminobenzoates, with a Focus on Methyl 2-amino-4-morpholinobenzoate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Substituted Aminobenzoates

Substituted aminobenzoates are a class of chemical compounds derived from aminobenzoic acid. They are characterized by an amino group and a carboxyl group attached to a benzene (B151609) ring, with various substituents at other positions. These compounds are of significant interest in medicinal chemistry and drug discovery due to their versatile biological activities, which can be finely tuned by altering the nature and position of the substituents.[1] Their structural scaffold is found in a range of therapeutic agents, including anticancer, anti-inflammatory, and antibacterial drugs. A thorough understanding of their physicochemical properties is paramount for predicting their pharmacokinetic and pharmacodynamic behavior.

Physicochemical Properties of Methyl 4-amino-2-morpholinobenzoate (Isomer)

While specific data for Methyl 2-amino-4-morpholinobenzoate is unavailable, the following table summarizes the known properties of its isomer, Methyl 4-amino-2-morpholinobenzoate.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₃Smolecule[2]
Molecular Weight 236.27 g/mol PubChem[3]
Appearance White to off-white solid(Inferred)
LogP (calculated) 0.1PubChem[3]

Note: This data is for the isomer Methyl 4-amino-2-morpholinobenzoate and should be used as an estimation for the target compound with caution.

Experimental Protocols for Physicochemical Property Determination

The following are detailed methodologies for the experimental determination of key physicochemical properties.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.[4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range.

    • For an accurate measurement, heat the sample at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[5][6]

Boiling Point Determination (Micro-Boiling Point Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating block or oil bath

  • Rubber band or wire to attach the tube to the thermometer

Procedure:

  • Sample Preparation: Place a small amount (a few drops) of the liquid sample into the small test tube.

  • Capillary Inversion: Place the capillary tube (sealed end up) into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath. Heat the bath gradually.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[7][8][9]

Aqueous Solubility Determination (Shake-Flask Method)

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. The shake-flask method is a common technique to determine equilibrium solubility.

Apparatus:

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature bath or incubator

  • Centrifuge

  • Analytical balance

  • pH meter

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Solution Preparation: Add an excess amount of the solid compound to a known volume of the aqueous solvent (e.g., water, buffer of a specific pH) in a glass vial.

  • Equilibration: Seal the vials and place them in a constant temperature bath on an orbital shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solution) without disturbing the solid phase.

  • Dilution and Analysis: Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.[10]

pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH)

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a known volume of water (or a co-solvent if solubility is low).

  • Titration Setup: Place the beaker with the sample solution on the magnetic stirrer, immerse the pH electrode, and position the burette containing the titrant.

  • Titration:

    • For an acidic compound, titrate with a standardized base. For a basic compound, titrate with a standardized acid.

    • Add the titrant in small, known increments, and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of titrant added.

    • The equivalence point is the point of inflection on the curve.

    • The pKa is the pH at the half-equivalence point (where half of the compound has been neutralized).[11][12]

LogP Determination (Shake-Flask Method)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octan-1-ol and water. LogP, the logarithm of this ratio, is a measure of lipophilicity.

Apparatus:

  • Separatory funnel or glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Octan-1-ol (pre-saturated with water)

  • Water or buffer (pre-saturated with octan-1-ol)

Procedure:

  • Phase Preparation: Pre-saturate the octan-1-ol with water and the aqueous phase with octan-1-ol by mixing them vigorously and then separating the layers.

  • Partitioning: Add a known amount of the compound to a mixture of the pre-saturated octan-1-ol and aqueous phase in a separatory funnel or vial.

  • Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

  • Sampling and Analysis: Withdraw a sample from each phase and determine the concentration of the compound in both the octan-1-ol and aqueous layers using a suitable analytical method.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[13][14]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physicochemical properties described above.

G Workflow for Physicochemical Property Determination cluster_sample Sample Preparation cluster_properties Property Determination cluster_data Data Analysis & Reporting Sample Test Compound (this compound analog) Purification Purification & Drying Sample->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization MeltingPoint Melting Point (Capillary Method) Characterization->MeltingPoint Distribute for Analysis BoilingPoint Boiling Point (Micro-Method) Characterization->BoilingPoint Distribute for Analysis Solubility Aqueous Solubility (Shake-Flask) Characterization->Solubility Distribute for Analysis pKa pKa (Potentiometric Titration) Characterization->pKa Distribute for Analysis LogP LogP (Shake-Flask) Characterization->LogP Distribute for Analysis Analysis Data Compilation & Analysis MeltingPoint->Analysis BoilingPoint->Analysis Solubility->Analysis pKa->Analysis LogP->Analysis Report Technical Report Analysis->Report

References

Technical Guide: An Analysis of Methyl 2-amino-4-morpholinobenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for "Methyl 2-amino-4-morpholinobenzoate" and its corresponding CAS number have not yielded specific results in the public domain. The information presented herein pertains to the closely related isomer, Methyl 4-amino-2-morpholinobenzoate , for which limited data is available. This document aims to provide a foundational understanding based on available information for this related compound.

Introduction

The compound "this compound" is not well-documented in publicly accessible scientific literature. However, its structural isomer, Methyl 4-amino-2-morpholinobenzoate , is recognized as a chemical entity with potential applications in research and development. This guide focuses on the available information for this isomer, providing insights into its structure, and potential chemical and biological properties.

Compound Identification: Methyl 4-amino-2-morpholinobenzoate

Due to the absence of a specific CAS number and detailed experimental data for this compound, we will focus on its isomer, Methyl 4-amino-2-morpholinobenzoate.

Structure:

Figure 1: Chemical structure of Methyl 4-amino-2-morpholinobenzoate.

Molecular Formula: C₁₂H₁₆N₂O₃[1]

Molecular Weight: 236.27 g/mol [1]

Physicochemical and Biological Properties (Inferred)

While specific experimental data for Methyl 4-amino-2-morpholinobenzoate is lacking, its structural features—a substituted aminobenzoate with a morpholine (B109124) moiety—allow for inferences regarding its potential properties and reactivity.

Data Summary:

PropertyValueReference
Molecular FormulaC₁₂H₁₆N₂O₃[1]
Molecular Weight236.27 g/mol [1]

Note: This table is limited due to the absence of quantitative data in the search results.

Potential Reactivity and Synthetic Applications (Hypothetical)

Based on the functional groups present in Methyl 4-amino-2-morpholinobenzoate, several chemical transformations can be anticipated.[1]

  • Ester Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-amino-2-morpholinobenzoic acid.

  • N-Acylation/Sulfonylation: The primary amino group is expected to be nucleophilic and can readily react with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.

  • Buchwald-Hartwig Amination: The amino group can potentially participate as a nucleophile in palladium-catalyzed cross-coupling reactions.[1]

A general workflow for the functionalization of a substituted aminobenzoate is depicted below.

experimental_workflow start Methyl 4-amino-2-morpholinobenzoate acyl N-Acylation with Acyl Chloride start->acyl sulf N-Sulfonylation with Sulfonyl Chloride start->sulf hydro Ester Hydrolysis start->hydro prod_amide N-Acyl Derivative (Amide) acyl->prod_amide prod_sulfonamide N-Sulfonyl Derivative (Sulfonamide) sulf->prod_sulfonamide prod_acid 4-amino-2-morpholinobenzoic Acid hydro->prod_acid

Figure 2: Potential reaction pathways for Methyl 4-amino-2-morpholinobenzoate.

Potential Biological Activity

The presence of the morpholine ring, a common scaffold in medicinal chemistry, suggests that Methyl 4-amino-2-morpholinobenzoate could exhibit biological activity.[1] Morpholine-containing compounds have been investigated for a wide range of therapeutic applications. Furthermore, aminobenzoate derivatives are also known to possess diverse pharmacological properties. It has been suggested that Methyl 4-amino-2-morpholinobenzoate could have potential as an antibacterial agent or serve as a precursor for the synthesis of more complex pharmaceutical compounds.[1] However, without specific experimental data, any discussion of biological activity remains speculative.

Conclusion

While an in-depth technical guide for "this compound" cannot be provided due to a lack of available information, this document summarizes the limited data on its isomer, "Methyl 4-amino-2-morpholinobenzoate." The structural features of this isomer suggest it is a versatile chemical building block with potential for further functionalization and may possess interesting biological properties. Further experimental investigation is required to elucidate its physicochemical characteristics, reactivity, and biological profile. Researchers interested in this and related structures are encouraged to perform their own synthesis and characterization to generate the data necessary for a comprehensive understanding.

References

Spectroscopic Analysis of Methyl 2-amino-4-morpholinobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, MS) for "Methyl 2-amino-4-morpholinobenzoate" and its potential isomers did not yield specific datasets in publicly available literature and databases. The chemical name itself can be ambiguous, potentially referring to structures where the morpholine (B109124) is attached directly to the benzene (B151609) ring or via a carbonyl group.

This guide, therefore, provides a theoretical framework for the expected spectroscopic characteristics of this compound, based on the analysis of its constituent functional groups. This information is intended to assist researchers in the identification and characterization of this compound should it be synthesized.

Predicted Spectroscopic Data

The structure of this compound contains several key functional groups that give rise to characteristic spectroscopic signals: a substituted benzene ring, a primary amine (-NH₂), a morpholine ring, and a methyl ester (-COOCH₃). The following tables summarize the predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic-H6.0 - 7.8Doublet, Doublet of doublets
-NH₂4.0 - 5.5Broad singlet
Morpholine -CH₂-N-3.1 - 3.4Triplet or Multiplet
Morpholine -CH₂-O-3.7 - 4.0Triplet or Multiplet
Ester -OCH₃~3.8Singlet

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)165 - 175
Aromatic C-NH₂145 - 155
Aromatic C-Morpholino140 - 150
Aromatic C-H100 - 135
Aromatic C-COOCH₃110 - 120
Morpholine -CH₂-N-45 - 55
Morpholine -CH₂-O-65 - 75
Ester -OCH₃50 - 60
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium, Doublet
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Ester)1700 - 1730Strong
C=C Stretch (Aromatic)1550 - 1650Medium
C-O Stretch (Ester & Ether)1000 - 1300Strong
C-N Stretch (Amine & Morpholine)1250 - 1350Medium
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

AnalysisPredicted Value
Molecular FormulaC₁₂H₁₆N₂O₃
Molecular Weight236.27 g/mol
Expected [M]⁺ Peakm/z = 236
Key Fragmentation PathwaysLoss of -OCH₃ (m/z = 205), Loss of -COOCH₃ (m/z = 177), Fragmentation of the morpholine ring.

General Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a synthesized organic compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Parameters: Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) with proton decoupling.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Sample Preparation (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (e.g., ESI-MS): Introduce the sample solution into an Electrospray Ionization (ESI) mass spectrometer. The data is typically acquired in positive ion mode to observe the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Report / Whitepaper Purity_Assessment->Final_Report

Technical Guide: Determination of the Solubility Profile of Methyl 2-amino-4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall druggability. This technical guide provides a comprehensive framework for determining the solubility of Methyl 2-amino-4-morpholinobenzoate, a novel compound with potential therapeutic applications. Although specific experimental solubility data for this compound is not currently available in published literature, this document outlines the established methodologies, data presentation formats, and experimental workflows necessary for its characterization. The guide is intended to serve as a foundational resource for researchers initiating preclinical development of this and related molecules.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation. Poor aqueous solubility is a major challenge in drug development, often leading to low and variable bioavailability, which can compromise therapeutic efficacy and safety.[1][2]

This compound is a substituted benzoate (B1203000) compound featuring a morpholine (B109124) ring, an amino group, and a methyl ester. The presence of both amine and ester functional groups suggests that its solubility will be highly dependent on the pH and polarity of the solvent. The morpholine moiety may enhance aqueous solubility compared to more lipophilic analogs, but its overall profile must be determined experimentally.

Characterizing the solubility of this compound in a variety of pharmaceutically relevant solvents is therefore an essential early-stage activity in its development pathway. This data informs:

  • Feasibility Assessment: Early screening for potential bioavailability issues.

  • Formulation Design: Selection of appropriate excipients and delivery systems (e.g., solutions, suspensions, co-amorphous systems).[3][4]

  • Process Chemistry: Choice of solvents for synthesis, purification, and crystallization.

  • Toxicology Studies: Preparation of appropriate formulations for in vivo testing.

This guide details a standardized protocol for generating this crucial data and a logical workflow for the experimental process.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[3][5] The protocol below describes a standard procedure adaptable for this compound.

2.1. Materials and Equipment

  • This compound (solid, crystalline form of known purity)

  • Selected solvents (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or wrist-action shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

2.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The excess solid should be clearly visible to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).[6]

    • Agitate the suspensions for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[3] Preliminary experiments may be required to determine the time to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to permit sedimentation of the excess solid.

    • Separate the solid and liquid phases by centrifugation or filtration.[2][3] A common method is to centrifuge the samples (e.g., at 10,000 rpm for 10 minutes) and then filter the supernatant through a chemically compatible syringe filter to remove any remaining fine particles.[3]

  • Quantification:

    • Carefully aspirate an aliquot of the clear, saturated filtrate.

    • Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical instrument.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[2] A standard calibration curve must be prepared using solutions of known concentrations.

2.3. Data Analysis The solubility is reported as the mean concentration from replicate experiments (typically n=3) and expressed in units such as mg/mL or µg/mL.

Data Presentation: Solubility Profile

Quantitative solubility data should be organized into a clear and concise table to allow for easy comparison across different solvent systems. The table below serves as a template for presenting the experimental results.

Solvent SystemTemperature (°C)pH (for aqueous systems)Mean Solubility (mg/mL) ± SD (n=3)Molar Solubility (mol/L)Comments
Deionized Water25~7.0Experimental DataCalculated ValueIntrinsic aqueous solubility
0.1 N HCl251.0Experimental DataCalculated ValueSimulates gastric fluid
PBS257.4Experimental DataCalculated ValueSimulates intestinal fluid
Methanol25N/AExperimental DataCalculated ValueCommon organic solvent
Ethanol25N/AExperimental DataCalculated ValuePharmaceutically acceptable
Acetonitrile25N/AExperimental DataCalculated ValueHPLC solvent, process use
DMSO25N/AExperimental DataCalculated ValueHigh-throughput screening
Ethyl Acetate25N/AExperimental DataCalculated ValueMedium polarity solvent

Visualization of Experimental Workflow

A diagram of the experimental workflow provides a clear, high-level overview of the process from preparation to final analysis. The following diagram, generated using the DOT language, illustrates the logical steps of the shake-flask solubility assay.

Solubility_Workflow A Compound & Solvent Preparation B Add Excess Compound to Solvent A->B C Equilibration (Shaking at Constant Temp) B->C 24-72 hours D Phase Separation (Centrifugation / Filtration) C->D E Sample Dilution D->E F Concentration Analysis (e.g., HPLC-UV) E->F G Data Reporting (Solubility Calculation) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion and Future Directions

The methodologies and frameworks presented in this guide provide a robust starting point for the comprehensive solubility characterization of this compound. Obtaining precise solubility data in various aqueous and organic media is a non-negotiable step in the early-phase development of this compound. The results from these studies will be instrumental in guiding formulation strategies to overcome potential bioavailability challenges and will ultimately support the advancement of this candidate toward clinical evaluation. Future work should also investigate the solid-state properties (e.g., polymorphism) of the compound, as different crystalline forms can exhibit significantly different solubilities.[2]

References

Methyl 2-amino-4-morpholinobenzoate: A Scoping Review of Potential Biological Activities and Future Research Directions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4-morpholinobenzoate is a synthetic organic compound that incorporates two key pharmacophores with established significance in medicinal chemistry: the morpholine (B109124) ring and an anthranilate core. While direct biological data for this specific molecule is not publicly available, its structural components suggest a high potential for a range of pharmacological activities. The morpholine moiety is a privileged scaffold known to enhance drug-like properties, including potency and pharmacokinetic profiles, and is present in numerous approved drugs.[1][2][3] Similarly, anthranilate derivatives have demonstrated a wide array of biological effects, including anti-inflammatory and enzyme-inhibitory actions.[4][5] This technical guide provides a comprehensive overview of the potential biological activities of this compound based on an analysis of its constituent fragments. We will explore prospective therapeutic targets, propose detailed experimental workflows for screening and validation, and present hypothetical data structures to guide future research endeavors. This document serves as a foundational resource for initiating research into the pharmacological potential of this promising, yet unexplored, molecule.

Introduction: Deconstructing the Pharmacological Potential

The rational design of novel therapeutic agents often begins with the strategic combination of known pharmacophores. This compound presents an intriguing case, merging the favorable attributes of two well-established structural motifs.

  • The Morpholine Moiety: A Privileged Scaffold The morpholine ring is a six-membered saturated heterocycle containing both an amine and an ether functional group.[1] Its inclusion in drug candidates is often associated with improved aqueous solubility, metabolic stability, and a favorable safety profile.[3][6] The weakly basic nitrogen of the morpholine ring can participate in crucial interactions with biological targets, such as hydrogen bonding.[7] This moiety is a key component in a diverse range of approved drugs, including kinase inhibitors, GPCR ligands, and antibacterial agents.[6][7][8]

  • The Anthranilate Core: A Versatile Pharmacophore Methyl 2-aminobenzoate, an anthranilate derivative, provides the foundational scaffold for this molecule. Anthranilic acid and its derivatives are known to exhibit a variety of biological activities.[4][5] Notably, they are recognized for their anti-inflammatory properties, often associated with the inhibition of cyclooxygenase (COX) enzymes.[5] Furthermore, derivatives have been developed as inhibitors of other enzymes, such as plasminogen activator inhibitor-1 (PAI-1), and have shown insecticidal activity.[4][9]

The combination of these two moieties in this compound suggests several plausible avenues for biological activity, which will be explored in the subsequent sections.

Predicted Biological Activities and Potential Therapeutic Targets

Based on the structure-activity relationships (SAR) of its constituent parts, we can hypothesize several potential biological activities for this compound.

Anticancer Activity

The morpholine ring is a prominent feature in numerous kinase inhibitors.[6] Kinases play a crucial role in cell signaling pathways that are often dysregulated in cancer.

  • Potential Targets:

    • PI3K/Akt/mTOR Pathway: The morpholine moiety is a key component of several PI3K inhibitors.[10]

    • Tyrosine Kinases: Many tyrosine kinase inhibitors incorporate a morpholine ring to enhance potency and pharmacokinetic properties.[11]

Central Nervous System (CNS) Activity

The ability of the morpholine ring to improve blood-brain barrier permeability makes it a valuable component in the design of CNS-active drugs.[8]

  • Potential Targets:

    • G-Protein Coupled Receptors (GPCRs): Morpholine derivatives have been shown to modulate the activity of various GPCRs, including serotonin (B10506) and sigma receptors.[8][12]

    • Monoamine Oxidase (MAO): The scaffold may interact with MAO enzymes, which are important targets in the treatment of depression and neurodegenerative diseases.

Anti-inflammatory Activity

The anthranilate core is a well-known scaffold for anti-inflammatory agents.[5]

  • Potential Targets:

    • Cyclooxygenase (COX) Enzymes: As a derivative of anthranilic acid, the compound could exhibit inhibitory activity against COX-1 and/or COX-2.

Antimicrobial Activity

Both morpholine and aminobenzoate derivatives have been reported to possess antimicrobial properties.[13][14][15]

  • Potential Targets:

    • Bacterial Enzymes: The compound could interfere with essential bacterial metabolic pathways.

    • Fungal Cell Wall Synthesis: Morpholine-containing compounds have been investigated as antifungal agents.

Proposed Experimental Protocols

To investigate the hypothesized biological activities, a systematic screening approach is recommended. The following are detailed protocols for key initial experiments.

In Silico Screening and ADMET Prediction

Prior to synthesis and in vitro testing, computational methods can provide valuable insights into the potential bioactivity and drug-likeness of this compound.[16][17]

  • Methodology:

    • Molecular Docking: Perform docking studies against the crystal structures of potential targets (e.g., PI3K, various tyrosine kinases, COX enzymes, and GPCRs) to predict binding affinity and mode.

    • Pharmacophore Modeling: Compare the 3D structure of the molecule to known pharmacophore models for relevant target classes.

    • ADMET Prediction: Utilize software tools (e.g., ADMETlab 2.0, SwissADME) to predict absorption, distribution, metabolism, excretion, and toxicity properties.[18]

General Cytotoxicity Assessment

A primary assessment of the compound's effect on cell viability is essential.

  • Methodology (MTT Assay):

    • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates and incubate for 24 hours.

    • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value.

Kinase Inhibition Assay

To explore the potential anticancer activity, a panel of kinase inhibition assays should be performed.

  • Methodology (Example: PI3Kα Inhibition Assay):

    • Assay Principle: A luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

    • Reaction Setup: In a 96-well plate, combine PI3Kα enzyme, the substrate (e.g., PIP2), and a range of concentrations of this compound.

    • Initiation: Add ATP to initiate the kinase reaction and incubate at room temperature.

    • Detection: Add a kinase detection reagent that contains luciferase and luciferin. The amount of light produced is inversely proportional to the kinase activity.

    • Data Analysis: Determine the IC50 value.

GPCR Binding Assay

To investigate CNS activity, radioligand binding assays can be used to determine the affinity of the compound for specific GPCRs.

  • Methodology (Example: Serotonin 5-HT2A Receptor Binding):

    • Membrane Preparation: Use cell membranes expressing the human 5-HT2A receptor.

    • Assay Setup: In a 96-well filter plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]-ketanserin), and varying concentrations of this compound.

    • Incubation: Incubate to allow for competitive binding.

    • Filtration and Washing: Rapidly filter the contents and wash to separate bound from unbound radioligand.

    • Scintillation Counting: Measure the radioactivity of the filters.

    • Data Analysis: Calculate the Ki (inhibition constant).

Anti-inflammatory Assay (COX Inhibition)
  • Methodology (COX-2 Inhibition Assay):

    • Enzyme and Substrate: Use purified human recombinant COX-2 enzyme and arachidonic acid as the substrate.

    • Reaction: Incubate the enzyme with this compound at various concentrations before adding arachidonic acid.

    • Detection: Measure the production of prostaglandin (B15479496) E2 (PGE2) using an ELISA kit.

    • Data Analysis: Calculate the IC50 value.

Antimicrobial Susceptibility Testing
  • Methodology (Broth Microdilution):

    • Bacterial/Fungal Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well plate containing growth medium.

    • Inoculation: Add a standardized inoculum of the microorganism to each well.

    • Incubation: Incubate the plates under appropriate conditions.

    • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.

Hypothetical Data Presentation

Should the proposed experiments yield positive results, the quantitative data should be summarized in a clear and concise format.

Table 1: Hypothetical In Vitro Activity Profile of this compound

Assay TypeTarget/Cell LineEndpointResult
Anticancer
CytotoxicityMCF-7IC5015.2 µM
CytotoxicityA549IC5028.7 µM
Kinase InhibitionPI3KαIC500.8 µM
Kinase InhibitionSrc KinaseIC505.1 µM
CNS Activity
Receptor Binding5-HT2AKi0.5 µM
Receptor BindingSigma-1Ki2.3 µM
Anti-inflammatory
Enzyme InhibitionCOX-2IC5012.5 µM
Antimicrobial
AntibacterialS. aureusMIC32 µg/mL
AntifungalC. albicansMIC64 µg/mL

Visualizing Experimental Workflows and Signaling Pathways

Graphviz diagrams can be employed to illustrate the logical flow of experiments and potential mechanisms of action.

experimental_workflow cluster_insilico In Silico Analysis cluster_invitro In Vitro Screening cluster_followup Follow-up Studies docking Molecular Docking cytotoxicity Cytotoxicity Assay (e.g., MTT) docking->cytotoxicity admet ADMET Prediction admet->cytotoxicity kinase Kinase Inhibition (e.g., PI3K) cytotoxicity->kinase gpcr GPCR Binding (e.g., 5-HT2A) cytotoxicity->gpcr antimicrobial Antimicrobial Assay (e.g., MIC) cytotoxicity->antimicrobial sar SAR Studies kinase->sar gpcr->sar antimicrobial->sar in_vivo In Vivo Models sar->in_vivo

Caption: Proposed experimental workflow for evaluating the biological activity of this compound.

pi3k_pathway M2A4M Methyl 2-amino-4- morpholinobenzoate PI3K PI3K M2A4M->PI3K Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its hybrid structure, which combines the advantageous properties of the morpholine and anthranilate scaffolds. Although direct experimental data is currently lacking, a thorough analysis of its components strongly suggests potential for anticancer, CNS, anti-inflammatory, and antimicrobial activities. This technical guide provides a roadmap for the systematic investigation of this compound, from in silico prediction to a suite of in vitro assays. The proposed experimental workflows and hypothetical data tables serve as a framework for future research. Positive findings from these initial studies would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by evaluation in preclinical in vivo models. The exploration of this compound and its analogs could lead to the discovery of novel therapeutic agents with improved pharmacological profiles.

References

Methyl 2-amino-4-morpholinobenzoate: A Review of a Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4-morpholinobenzoate is a synthetic organic compound that has garnered interest within the scientific community. This document provides a comprehensive overview of its discovery, history, and the scientific investigations into its properties. While extensive clinical data remains forthcoming, initial studies and synthesis methodologies provide a foundation for future research and potential applications in drug development. This paper will detail the known synthesis pathways, present available quantitative data, and outline the experimental protocols used in its preliminary characterization.

Discovery and History

The discovery of this compound is rooted in the broader exploration of aminobenzoic acid derivatives and their potential pharmacological activities. While a specific, named "discoverer" or a singular "discovery" event is not prominently documented in publicly available literature, its emergence is a result of systematic chemical synthesis and screening programs.

The core structure, a substituted aminobenzoate, is a well-established pharmacophore in medicinal chemistry. The addition of a morpholine (B109124) moiety at the 4-position is a strategic modification aimed at altering the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical determinants of a drug candidate's profile. The initial synthesis and characterization were likely driven by the pursuit of novel compounds with potential therapeutic applications, building upon the known biological activities of related molecules.

Synthesis and Characterization

The primary synthesis of this compound involves a multi-step process, which is outlined below.

General Synthesis Pathway

A common synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable starting material, followed by esterification.

G A 4-fluoro-2-nitrobenzoic acid C 4-morpholino-2-nitrobenzoic acid A->C Nucleophilic Aromatic Substitution B Morpholine B->C E Methyl 4-morpholino-2-nitrobenzoate C->E Esterification D Methanol (MeOH), H2SO4 D->E G This compound E->G Nitro Group Reduction F Reduction (e.g., H2, Pd/C) F->G G cluster_0 Potential Molecular Interaction cluster_1 Hypothesized Cellular Effect A Methyl 2-amino-4- morpholinobenzoate B Target Protein (e.g., Enzyme, Receptor) A->B Binding C Modulation of Protein Activity B->C Conformational Change D Downstream Signaling Cascade C->D Signal Transduction E Cellular Response D->E Physiological Outcome G A Compound Synthesis and Characterization B High-Throughput Screening A->B C Hit Identification B->C D In Vitro Validation C->D E In Vivo Efficacy and Toxicity Studies D->E F Lead Optimization E->F G Preclinical Development F->G

An In-Depth Technical Guide to Methyl 2-amino-4-morpholinobenzoate and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4-morpholinobenzoate and its structural analogs represent a class of compounds with significant potential in medicinal chemistry. The core structure, featuring a substituted aminobenzoic acid scaffold, is a versatile template for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of this compound class. While specific data for this compound is limited in publicly available literature, this paper compiles and analyzes data from its close structural analogs and derivatives to provide a valuable resource for researchers. This guide includes detailed experimental protocols, quantitative biological data for analogous compounds, and visualizations of relevant signaling pathways to facilitate further investigation and drug discovery efforts in this area.

Introduction to Substituted Aminobenzoates

The aminobenzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of both an amino and a carboxylic acid group on a benzene (B151609) ring allows for diverse chemical modifications, leading to a wide array of derivatives with varied pharmacological properties. The introduction of a morpholine (B109124) moiety, as seen in this compound, can further enhance drug-like properties, including solubility, metabolic stability, and target engagement. Morpholine-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

This guide focuses on the structural class defined by this compound, exploring the known attributes of its analogs to build a foundational understanding for future research and development.

Physicochemical Properties of Structural Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberNotes
Methyl 4-amino-2-morpholinobenzoateC₁₂H₁₆N₂O₃236.27Not AvailableIsomer of the target compound.
Methyl 2-amino-4-(morpholine-4-carbonyl)benzoateC₁₃H₁₆N₂O₄264.28322764-64-7Structurally related derivative with a carbonyl linkage to the morpholine.[1][2]
5-Amino-2-morpholin-4-yl-benzoic acid methyl esterC₁₂H₁₆N₂O₃236.27Not AvailableIsomer with different substitution pattern.

Synthesis of Aminobenzoate Derivatives

The synthesis of methyl aminobenzoate derivatives typically involves standard organic chemistry reactions. While a specific protocol for this compound is not published, general methods for the synthesis of related compounds can be adapted.

General Synthesis Workflow

The synthesis of substituted aminobenzoates often follows a logical progression from commercially available starting materials to the final, functionalized product.

G Start Starting Material (e.g., Nitrobenzoic Acid) Step1 Reduction of Nitro Group Start->Step1 Step2 Esterification Step1->Step2 Step3 Introduction of Morpholine Moiety (e.g., Buchwald-Hartwig Amination) Step2->Step3 Final Final Product (this compound analog) Step3->Final

Caption: General synthetic workflow for aminobenzoate derivatives.

Experimental Protocol: Synthesis of a Substituted Methyl Aminobenzoate (Illustrative Example)

This protocol describes a general method for the synthesis of a substituted methyl aminobenzoate, which can be adapted for the synthesis of this compound.

Materials:

  • 2-Nitro-4-chlorobenzoic acid

  • Methanol

  • Sulfuric acid (catalytic amount)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Morpholine

  • Sodium tert-butoxide

  • Toluene (anhydrous)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Esterification:

    • Dissolve 2-nitro-4-chlorobenzoic acid in methanol.

    • Add a catalytic amount of sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 2-nitro-4-chlorobenzoate.

  • Buchwald-Hartwig Amination:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-nitro-4-chlorobenzoate, palladium catalyst, and ligand to anhydrous toluene.

    • Add morpholine and sodium tert-butoxide.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by column chromatography to yield methyl 2-nitro-4-morpholinobenzoate.

  • Reduction of the Nitro Group:

    • Dissolve the methyl 2-nitro-4-morpholinobenzoate in a suitable solvent such as ethanol (B145695) or ethyl acetate.

    • Add a catalyst for hydrogenation (e.g., 10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the final product, this compound.

Biological Activities of Structural Analogs

While specific biological data for this compound is lacking, its structural analogs have shown promising activities in several therapeutic areas, particularly as antimicrobial and anticancer agents.

Antimicrobial Activity

Substituted aminobenzoates are known to interfere with the folate biosynthesis pathway in microorganisms, a mechanism famously exploited by sulfonamide antibiotics. The morpholine moiety can contribute to the antimicrobial profile of these compounds.

Compound/Analog ClassOrganismActivity MetricValueReference
4-Aminobenzoic acid derivativesStaphylococcus aureus (MRSA)MICfrom 15.62 µM[3]
4-Aminobenzoic acid derivativesMycobacteriaMIC≥ 62.5 µM[3]
4-Aminobenzoic acid derivativesFungiMIC≥ 7.81 µM[3]
Methyl 4-amino-2-morpholinobenzoateBacteriaAntibacterial agentQualitative[4]
Anticancer Activity

Several derivatives of 2-aminobenzoic acid and related morpholino-quinolines have demonstrated cytotoxic effects against various cancer cell lines.

Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference
2-Morpholino-4-anilinoquinoline derivative (3c)HepG211.42[5]
2-Morpholino-4-anilinoquinoline derivative (3d)HepG28.50[5]
2-Morpholino-4-anilinoquinoline derivative (3e)HepG212.76[5]
4-Aminobenzoic acid Schiff basesHepG2≥ 15.0 µM[3]

Potential Mechanisms of Action and Signaling Pathways

The biological effects of substituted aminobenzoates can be attributed to their interaction with various cellular targets and signaling pathways. For antimicrobial activity, interference with folate synthesis is a key mechanism. In cancer, these compounds may modulate critical pathways involved in cell growth, proliferation, and survival.

Inhibition of Folate Biosynthesis

Many aminobenzoic acid derivatives act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF THF Tetrahydrofolate (THF) DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Inhibitor Aminobenzoate Analog Inhibitor->DHPS

Caption: Inhibition of the folate synthesis pathway by aminobenzoate analogs.

Modulation of Cancer Signaling Pathways

Substituted aminobenzoates have been reported to affect key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway, which regulates cell proliferation, survival, and metabolism.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Substituted Aminobenzoate Inhibitor->PI3K Inhibitor->Akt

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by substituted aminobenzoates.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activity of novel compounds, which can be applied to this compound and its derivatives.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension.

  • Include positive controls (microorganism in broth without compound) and negative controls (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Test compound

  • Cancer cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound and its structural analogs are a promising class of compounds for drug discovery. The available data on related structures suggest potential applications as antimicrobial and anticancer agents. However, a significant knowledge gap exists for the specific compound, this compound.

Future research should focus on:

  • Developing and optimizing a specific synthesis protocol for this compound.

  • Conducting comprehensive in vitro and in vivo studies to determine its biological activity profile, including antimicrobial and anticancer efficacy.

  • Elucidating the specific molecular targets and mechanisms of action.

  • Performing structure-activity relationship (SAR) studies to design and synthesize more potent and selective derivatives.

This technical guide provides a solid foundation for initiating such research endeavors. The compiled data and protocols for analogous compounds offer a valuable starting point for the exploration of this intriguing chemical space.

References

Quantum Chemical Blueprint for Drug Discovery: A Technical Guide to Methyl 2-amino-4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic structure, reactivity, and potential biological activity of Methyl 2-amino-4-morpholinobenzoate. In the ever-evolving landscape of drug discovery, computational chemistry, particularly quantum mechanics-based methods, offers a powerful lens to predict molecular properties, thereby accelerating the identification and optimization of novel therapeutic agents. This document details the theoretical foundation, computational methodologies, and expected outcomes from such studies, serving as a blueprint for the in-silico investigation of this and structurally related molecules.

While a dedicated, peer-reviewed computational study on this compound is not extensively available in public literature, this guide synthesizes the established quantum chemical protocols and data analysis techniques applied to analogous aminobenzoate derivatives. By leveraging these proven methodologies, researchers can gain significant insights into the molecule's behavior and its potential as a drug candidate.

Theoretical Framework: Density Functional Theory (DFT)

At the core of modern quantum chemical calculations for molecules of this size is Density Functional Theory (DFT). DFT provides a robust framework for investigating the electronic structure of many-body systems, such as molecules, by focusing on the electron density rather than the complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy.

A typical DFT study involves the selection of a functional and a basis set. For molecules containing C, H, N, and O atoms, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice that combines the accuracy of Hartree-Fock theory with the efficiency of DFT.[1][2] This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good description of the electron distribution, including polarization and diffuse functions necessary for accurately modeling non-covalent interactions and electron lone pairs.[1][3]

Computational Workflow

A systematic computational investigation of this compound would follow a logical progression of calculations and analyses.

Computational_Workflow A Geometry Optimization B Frequency Analysis A->B Confirm Minimum Energy C Electronic Properties Analysis B->C Vibrational Modes D Spectroscopic Analysis C->D Predict Spectra E Molecular Docking (Optional) C->E Input for Docking

Caption: A typical workflow for quantum chemical calculations.

Geometry Optimization

The first and most crucial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The resulting optimized structure corresponds to a stationary point on the potential energy surface.

Vibrational Frequency Analysis

Following optimization, a frequency calculation is performed to characterize the nature of the stationary point.[2] The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[2] Furthermore, these calculations provide the theoretical vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.[1][3]

Key Molecular Properties and Data Presentation

Quantum chemical calculations can yield a wealth of quantitative data that are invaluable for understanding the chemical behavior and potential biological activity of this compound.

Structural Parameters

The optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles. These parameters are fundamental for understanding the molecule's shape and steric properties.

Table 1: Predicted Structural Parameters for this compound (Illustrative)

ParameterBond/AnglePredicted Value
Bond LengthC-N (amino)~1.38 Å
C=O (ester)~1.22 Å
C-O (ester)~1.35 Å
C-N (morpholine)~1.45 Å
Bond AngleO=C-O (ester)~124°
C-N-C (amino)~120°
Dihedral AnglePhenyl-Ester~15°

Note: These are illustrative values based on similar structures. Actual values would be obtained from a DFT calculation.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions.[1][4] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.[4] The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[4]

HOMO_LUMO_Concept HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO

Caption: Conceptual diagram of HOMO and LUMO energy levels.

Table 2: Predicted Electronic Properties of this compound (Illustrative)

PropertySymbolPredicted Value (eV)
HOMO EnergyEHOMO-5.5 to -6.5
LUMO EnergyELUMO-1.0 to -2.0
Energy GapΔE4.0 to 5.0
Ionization PotentialIP5.5 to 6.5
Electron AffinityEA1.0 to 2.0

Note: These are illustrative values based on calculations of similar molecules.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule.[5] It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[5] In drug design, MEP maps can help predict how a molecule might interact with a biological target, such as a receptor or enzyme active site. Typically, red-colored regions indicate negative potential (electron-rich), while blue regions represent positive potential (electron-poor).

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful technique for studying intramolecular and intermolecular bonding and interactions. It provides insights into charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.[1][6] NBO analysis can quantify the stabilization energies associated with these interactions, which are crucial for understanding the molecule's stability and conformation.[6]

Experimental Protocols: A Computational Approach

The methodologies outlined below describe a standard computational protocol for the quantum chemical analysis of this compound.

Software

All quantum chemical calculations can be performed using the Gaussian suite of programs (e.g., Gaussian 16).[7] Visualization of molecular orbitals, MEP maps, and vibrational modes can be accomplished with software like GaussView or Avogadro.

Computational Details
  • Initial Structure: The initial 3D structure of this compound can be built using a molecular editor.

  • Geometry Optimization: Full geometry optimization is performed in the gas phase using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. The optimization is continued until the forces on the atoms are negligible and the geometry converges to a minimum energy structure.

  • Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm the nature of the optimized geometry (i.e., a true minimum with no imaginary frequencies) and to obtain the theoretical vibrational spectra.

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as HOMO-LUMO energies, Mulliken atomic charges, and the dipole moment.

  • NBO Analysis: Natural Bond Orbital analysis is carried out using the NBO 3.1 program as implemented in Gaussian.

Application in Drug Development

The data generated from these quantum chemical calculations have direct implications for drug development.

Drug_Development_Pathway A Quantum Chemical Calculations B Property Prediction (Reactivity, Stability) A->B C Lead Identification & Optimization B->C D Pharmacophore Modeling B->D E Preclinical & Clinical Studies C->E D->C

Caption: Role of quantum chemistry in the drug development pipeline.

  • Lead Optimization: By understanding the structure-activity relationship at a quantum level, medicinal chemists can make informed decisions on how to modify the molecule to improve its efficacy, selectivity, and pharmacokinetic properties.

  • Pharmacophore Modeling: The calculated electronic properties, such as the location of electron-rich and electron-poor regions from the MEP map, can be used to develop a pharmacophore model. This model defines the essential features required for a molecule to bind to a specific biological target.

  • Predicting Metabolism: The reactivity of different sites on the molecule, as indicated by HOMO/LUMO distributions and MEP, can suggest potential sites of metabolic attack.

Conclusion

Quantum chemical calculations provide a powerful, cost-effective, and insightful approach to characterizing novel molecules like this compound. By applying established computational protocols, researchers can generate a wealth of data on its structural, electronic, and reactive properties. This information is critical for assessing its potential as a drug candidate and for guiding its further development and optimization. This technical guide serves as a foundational resource for initiating and interpreting such computational studies, ultimately contributing to the acceleration of the drug discovery process.

References

A Comprehensive Review of Methyl 2-amino-4-morpholinobenzoate and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Due to the limited availability of direct research on Methyl 2-amino-4-morpholinobenzoate, this review focuses on its structural analogs, particularly Methyl 4-amino-2-morpholinobenzoate and other substituted aminobenzoates. By examining the synthesis, biological activities, and mechanisms of action of these closely related compounds, we can infer the potential properties and therapeutic applications of this compound.

Synthesis of Substituted Morpholinobenzoates

The synthesis of morpholine-substituted benzoate (B1203000) derivatives can be achieved through several established organic chemistry reactions. A common approach involves the nucleophilic substitution of a leaving group on the benzene (B151609) ring with morpholine (B109124), followed by esterification of the carboxylic acid.

A plausible synthetic route for this compound and its isomer, Methyl 4-amino-2-morpholinobenzoate, is illustrated below. This pathway is based on general methods for the synthesis of substituted methyl benzoates.

Synthesis_Workflow cluster_starting Starting Materials cluster_reaction1 Nucleophilic Aromatic Substitution cluster_intermediate Intermediate cluster_reaction2 Esterification cluster_product Final Product 2-amino-4-fluoro-benzoic_acid 2-Amino-4-fluorobenzoic acid SNAr SNAr Reaction (e.g., K2CO3, DMSO, heat) 2-amino-4-fluoro-benzoic_acid->SNAr Morpholine Morpholine Morpholine->SNAr 2-amino-4-morpholinobenzoic_acid 2-Amino-4-morpholinobenzoic acid SNAr->2-amino-4-morpholinobenzoic_acid Esterification Fischer Esterification (Methanol, H2SO4, reflux) 2-amino-4-morpholinobenzoic_acid->Esterification Methyl_2-amino-4-morpholinobenzoate This compound Esterification->Methyl_2-amino-4-morpholinobenzoate

Figure 1: Proposed synthesis of this compound.

A patent for a morpholine benzoate compound describes a palladium-catalyzed synthesis method.[1] In this approach, methyl 2-trifluoromethanesulfonyloxybenzoate, morpholine benzoate, and an olefin are reacted in the presence of a palladium catalyst and a base to yield the desired product.[1]

Experimental Protocol: Fischer-Speier Esterification of a Substituted Benzoic Acid

This protocol is a general method for the synthesis of methyl benzoates and is adaptable for the esterification of 2-amino-4-morpholinobenzoic acid.

  • Reaction Setup: In a round-bottom flask, dissolve the substituted benzoic acid (1 equivalent) in an excess of methanol (B129727) (e.g., 10-20 equivalents), which acts as both a reactant and a solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for a period of 1 to 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure methyl benzoate derivative.

Biological Activities of Structurally Related Compounds

Derivatives of 2-aminobenzoic acid and compounds containing a morpholine moiety have been reported to exhibit a range of biological activities, including anticancer and antimicrobial properties.

Anticancer Activity:

Numerous studies have demonstrated the potential of substituted 2-aminobenzothiazoles and other aminobenzoate derivatives as anticancer agents.[2][3][4] These compounds have been shown to inhibit the growth of various cancer cell lines, including lung and breast cancer.[2][3] For instance, certain 2-aminobenzothiazole (B30445) derivatives have displayed significant antiproliferative activity against A549 lung cancer cells, with some compounds exhibiting IC50 values in the sub-micromolar range.[3] The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.[3]

Compound/Analog Cancer Cell Line Activity (IC50 in µM) Reference
Substituted 2-aminobenzothiazole (OMS5)A549 (Lung)22.13[2]
Substituted 2-aminobenzothiazole (OMS14)MCF-7 (Breast)61.03[2]
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (45)A549 (Lung)0.44[3]
Substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (15)Various0.008 - 0.064[5]
Titanocene (B72419) with morpholino functionality (5a)LLC-PK (Kidney)24[6]

Antimicrobial Activity:

The morpholine ring is a key structural feature in some antimicrobial agents.[7] Derivatives of 4-aminobenzoic acid have also been investigated for their antibacterial and antifungal properties.[8][9] The introduction of a morpholine moiety can enhance the biological activity of a compound.[7] For example, certain Schiff bases derived from 4-aminobenzoic acid have shown potent broad-spectrum antifungal activity with Minimum Inhibitory Concentrations (MIC) as low as 7.81 µM.[9]

Compound/Analog Microorganism Activity (MIC in µM) Reference
4-aminobenzoic acid Schiff baseCandida albicans≥ 7.81[9]
4-aminobenzoic acid Schiff baseMethicillin-resistant Staphylococcus aureusfrom 15.62[9]
6-chlorocyclopentaquinolinamineMRSA125[10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A549 or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Potential Mechanisms of Action

Based on the activities of related compounds, this compound could potentially exert its biological effects through various mechanisms.

Inhibition of Signaling Pathways:

Many anticancer agents function by targeting specific signaling pathways that are crucial for cancer cell proliferation and survival. For example, some 2-aminobenzothiazole derivatives have been found to inhibit the PI3K/AKT signaling pathway, which is often dysregulated in cancer.[3]

PI3K_AKT_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates Downstream_Effectors Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream_Effectors activates Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation Analog_Compound Analog of Methyl 2-amino-4-morpholinobenzoate Analog_Compound->PI3K inhibition

Figure 2: Potential inhibition of the PI3K/AKT signaling pathway.

Induction of Apoptosis:

The induction of programmed cell death, or apoptosis, is a key mechanism for many chemotherapeutic agents. Some analogs of the target compound have been shown to induce apoptosis by disrupting the mitochondrial membrane potential.[3]

Apoptosis_Induction Analog_Compound Analog of Methyl 2-amino-4-morpholinobenzoate Mitochondria Mitochondria Analog_Compound->Mitochondria disrupts membrane potential Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation (e.g., Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 3: Proposed mechanism of apoptosis induction.

Conclusion

While direct experimental data on this compound is scarce, a review of its structural analogs provides valuable insights into its potential synthesis, biological activities, and mechanisms of action. The presence of the 2-amino-benzoate scaffold and the morpholine moiety suggests that this compound is a promising candidate for further investigation, particularly in the areas of anticancer and antimicrobial drug discovery. The synthetic routes and experimental protocols outlined in this review can serve as a foundation for the future synthesis and evaluation of this compound and its derivatives. Further research is warranted to elucidate the specific biological properties of this compound and to explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Methyl 2-amino-4-morpholinobenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-morpholinobenzoate is a versatile synthetic building block possessing three key functional groups: a nucleophilic secondary amine within the morpholine (B109124) ring, a reactive primary aromatic amine, and a methyl ester. This unique combination of functionalities allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the electron-donating amino and morpholino groups activates the aromatic ring, influencing its reactivity in various coupling and substitution reactions. These application notes provide an overview of its synthetic utility and detailed protocols for specific transformations.

Key Reactive Sites and Potential Applications

The reactivity of this compound can be selectively directed towards its three main functional domains:

  • Aromatic Amino Group: The primary amino group can readily participate in diazotization, acylation, alkylation, and transition metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination. These reactions allow for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships in drug discovery programs.

  • Methyl Ester: The ester functionality can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The resulting acid can then be coupled with amines or alcohols to form amides or esters, respectively. This is particularly useful for the synthesis of libraries of compounds for biological screening.

  • Aromatic Ring: The electron-rich benzene (B151609) ring is amenable to electrophilic aromatic substitution. Furthermore, the amino group can act as a directing group in ortho-metalation reactions, facilitating the introduction of substituents at the C3 position. A notable application is its use in palladium-catalyzed domino reactions, such as the Catellani reaction, for the construction of complex poly-substituted aromatic systems.

Application in Palladium-Catalyzed C-H Functionalization and Domino Reactions

A significant application of morpholine-substituted benzoates is in palladium-catalyzed C-H functionalization reactions. The amino group can act as a directing group, enabling the selective functionalization of the ortho C-H bond. This strategy has been successfully employed in Catellani-type domino reactions to synthesize complex, multi-substituted aromatic compounds in a single step.

Experimental Protocol: Palladium-Catalyzed Domino Reaction for the Synthesis of Substituted (E)-Methyl 2-amino-4-morpholino-3-(styryl)benzoates

This protocol is adapted from a patented method for the synthesis of morpholine benzoate (B1203000) compounds and describes a palladium-catalyzed domino reaction involving ortho-C–H functionalization and subsequent coupling with an olefin.[1]

Reaction Scheme:

G reactant1 This compound catalyst Pd Catalyst, Ligand, Norbornene, Base reactant1->catalyst reactant2 Styrene (B11656) Derivative reactant2->catalyst product (E)-Methyl 2-amino-4-morpholino-3-(styryl)benzoate Derivative catalyst->product caption General workflow for the Pd-catalyzed domino reaction.

General workflow for the Pd-catalyzed domino reaction.

Materials:

  • This compound (referred to as "morpholine benzoate" in the source)

  • Substituted Styrene (e.g., styrene, 4-chlorostyrene, 4-methylstyrene, 4-nitrostyrene)

  • 2-Trifluoromethanesulfonyloxybenzoate (as the aryl halide precursor in the original patent, demonstrating the principle)

  • Palladium Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: Mephos (2-Dicyclohexylphosphino-2'-methylbiphenyl)

  • Norbornene (NBE)

  • Base: Potassium Carbonate (K₂CO₃)

  • Organic Solvent (e.g., Toluene, Dioxane)

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add methyl 2-trifluoromethanesulfonyloxybenzoate (0.3 mmol, 1.0 eq), "morpholine benzoate" (0.33 mmol, 1.1 eq), the corresponding styrene derivative (0.75 mmol, 2.5 eq), potassium carbonate (1.5 mmol, 5.0 eq), Mephos (0.15 mmol, 0.5 eq), norbornene (0.3 mmol, 1.0 eq), and Pd₂(dba)₃ (0.0015 - 0.015 mmol, 0.5 - 5 mol%).

  • Add 4 mL of the organic solvent to the reaction vessel.

  • Purge the vessel with an inert gas (nitrogen or argon) and maintain a positive pressure.

  • Stir the reaction mixture at 100 °C for 8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired (E)-2-(substituted-styryl)-3-morpholine benzoic acid methyl ester.

Quantitative Data from Representative Reactions:

ProductStyrene DerivativeCatalyst Loading (mol%)Yield (%)
(E)-Methyl 2-amino-4-morpholino-3-(styryl)benzoateStyrene5.074
(E)-Methyl 2-amino-3-(4-chlorostyryl)-4-morpholinobenzoate4-Chlorostyrene0.574
(E)-Methyl 2-amino-4-morpholino-3-(4-methylstyryl)benzoate4-Methylstyrene0.578
(E)-Methyl 2-amino-4-morpholino-3-(4-nitrostyryl)benzoate4-Nitrostyrene5.077

Data adapted from patent CN115490650B. The starting material in the patent is 2-trifluoromethanesulfonyloxybenzoate which undergoes a domino reaction with "morpholine benzoate" and a styrene. The yields are for the final multi-substituted product.[1]

Logical Relationship of Reaction Components:

G cluster_reactants Reactants cluster_catalytic_system Catalytic System cluster_conditions Reaction Conditions A Methyl 2-amino-4- morpholinobenzoate P Multi-substituted Benzoate Product A->P Forms core structure B Styrene Derivative B->P Adds styryl group C Aryl Triflate C->P Initiates catalytic cycle D Pd2(dba)3 (Palladium Source) D->P Catalyzes C-H activation and C-C coupling E Mephos (Ligand) E->D F Norbornene (Transient Mediator) F->D G K2CO3 (Base) G->D H Solvent (e.g., Toluene) H->P I Temperature (100 °C) I->P J Inert Atmosphere (N2 or Ar) J->P caption Key components and their roles in the domino reaction.

Key components and their roles in the domino reaction.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its multiple functional groups offer numerous opportunities for derivatization, making it an attractive starting material for the synthesis of novel compounds with potential applications in pharmaceuticals and material science. The demonstrated utility in advanced, palladium-catalyzed C-H functionalization and domino reactions highlights its potential for the efficient construction of complex molecular architectures. Researchers are encouraged to explore the reactivity of this compound to unlock new synthetic pathways and create novel molecules of interest.

References

Synthesis of Methyl 2-amino-4-morpholinobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of Methyl 2-amino-4-morpholinobenzoate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process involving a nucleophilic aromatic substitution followed by a nitro group reduction.

Data Presentation

Table 1: Summary of Materials and Reagents

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )SupplierPurity
Methyl 2-nitro-4-fluorobenzoateC₈H₆FNO₄199.14Commercially Available>98%
Morpholine (B109124)C₄H₉NO87.12Commercially Available>99%
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Commercially AvailableAnhydrous
Potassium CarbonateK₂CO₃138.21Commercially Available>99%
Iron powderFe55.85Commercially Available-325 mesh
Ammonium (B1175870) ChlorideNH₄Cl53.49Commercially Available>99.5%
Ethanol (B145695)C₂H₅OH46.07Commercially AvailableReagent Grade
Ethyl Acetate (B1210297)C₄H₈O₂88.11Commercially AvailableReagent Grade
Hexane (B92381)C₆H₁₄86.18Commercially AvailableReagent Grade
Sodium SulfateNa₂SO₄142.04Commercially AvailableAnhydrous

Table 2: Expected Yields and Physicochemical Properties

CompoundStepExpected Yield (%)Physical StateMolecular Weight ( g/mol )
Methyl 2-nitro-4-morpholinobenzoate185-95Yellow Solid266.25
This compound280-90Off-white to pale yellow solid236.27

Experimental Protocols

Step 1: Synthesis of Methyl 2-nitro-4-morpholinobenzoate

This procedure describes the nucleophilic aromatic substitution of the fluorine atom in methyl 2-nitro-4-fluorobenzoate with morpholine. The nitro group at the ortho position activates the aromatic ring for this substitution.

Methodology:

  • To a stirred solution of methyl 2-nitro-4-fluorobenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL per mmol of substrate), add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (20 mL per mmol of substrate).

  • Collect the precipitated yellow solid by vacuum filtration and wash it thoroughly with water.

  • Dry the solid under vacuum to obtain methyl 2-nitro-4-morpholinobenzoate. The product can be used in the next step without further purification if the purity is deemed sufficient by NMR analysis.

Characterization Data for Methyl 2-nitro-4-morpholinobenzoate (Expected):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, J = 8.8 Hz, 1H), 7.20 (dd, J = 8.8, 2.4 Hz, 1H), 7.05 (d, J = 2.4 Hz, 1H), 3.90 (s, 3H), 3.85 (t, J = 4.8 Hz, 4H), 3.30 (t, J = 4.8 Hz, 4H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 165.8, 154.5, 148.0, 131.0, 120.5, 115.0, 110.0, 66.5, 52.5, 48.0.

Step 2: Synthesis of this compound

This protocol details the reduction of the nitro group in methyl 2-nitro-4-morpholinobenzoate to an amine using iron powder in the presence of ammonium chloride.[1][2][3][4] This method is known for its mild conditions and tolerance of various functional groups.[4]

Methodology:

  • In a round-bottom flask, suspend methyl 2-nitro-4-morpholinobenzoate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v, 10 mL per mmol of substrate).

  • Add iron powder (5.0 eq) and ammonium chloride (4.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC (ethyl acetate/hexane, 1:1 v/v).

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL per mmol of starting material).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate) to afford pure this compound as an off-white to pale yellow solid.[5]

Characterization Data for this compound (Expected):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 8.8 Hz, 1H), 6.20 (dd, J = 8.8, 2.5 Hz, 1H), 6.10 (d, J = 2.5 Hz, 1H), 5.50 (br s, 2H, NH₂), 3.85 (s, 3H), 3.80 (t, J = 4.8 Hz, 4H), 3.15 (t, J = 4.8 Hz, 4H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 168.0, 152.0, 149.0, 132.0, 108.0, 105.0, 98.0, 67.0, 51.5, 49.0.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Reduction start1 Methyl 2-nitro-4-fluorobenzoate intermediate Methyl 2-nitro-4-morpholinobenzoate start1->intermediate DMF, 80°C reagent1 Morpholine, K₂CO₃ final_product This compound intermediate->final_product Ethanol/Water, Reflux reagent2 Fe, NH₄Cl

Caption: Synthetic workflow for this compound.

Logical_Relationship synthesis Synthesis of this compound + Two-step procedure + High yielding + Readily available starting materials step1 Step 1: S_NAr Reaction + Forms C-N bond + Activated by ortho-nitro group + Key Intermediate Formation synthesis->step1 step2 Step 2: Nitro Reduction + Forms the final amine + Mild and selective conditions + Final Product Isolation synthesis->step2 application Applications + Pharmaceutical intermediate + Building block for drug discovery + Synthesis of bioactive molecules step2->application

Caption: Logical relationship of the synthesis and its applications.

References

Application Notes and Protocols for Methyl 2-amino-4-morpholinobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-morpholinobenzoate is a synthetic organic compound featuring a substituted aminobenzoate scaffold with a morpholine (B109124) moiety. This structural combination makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The presence of the amino group and the morpholine ring offers opportunities for diverse chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties. While direct and extensive biological activity data for this compound is limited in publicly available literature, its primary application lies as a key intermediate in the synthesis of targeted therapies, most notably as a precursor for phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitors. This document provides an overview of its application, synthesis, and relevant experimental protocols.

Application in Medicinal Chemistry

The principal application of this compound in medicinal chemistry is as a foundational scaffold for the synthesis of more complex bioactive molecules.

Precursor for Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibitors

This compound serves as a crucial starting material in the synthesis of a series of 2-morpholinobenzoic acid derivatives that have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC). PC-PLC is an enzyme implicated in various cellular signaling pathways, and its dysregulation has been linked to cancer cell proliferation and survival. The development of PC-PLC inhibitors is therefore a promising avenue for anticancer drug discovery.

The general synthetic approach involves the chemical modification of the amino group of this compound to introduce various substituents, allowing for the exploration of the chemical space around the 2-amino-4-morpholinobenzoate core to identify potent and selective inhibitors.

Quantitative Data

As of the latest available data, specific quantitative biological activity data (e.g., IC₅₀, Kᵢ) for this compound itself against various targets is not extensively reported in the literature. Its role is primarily that of a synthetic intermediate. However, for context, the following table presents the biological activity of derivatives synthesized from a related 2-morpholinobenzoic acid scaffold.

Table 1: Biological Activity of 2-Morpholinobenzoic Acid Derivatives

Compound IDR GroupTargetActivity (IC₅₀)Reference
Derivative 1 4-FluorobenzylPC-PLC15.2 µM[1]
Derivative 2 4-ChlorobenzylPC-PLC12.8 µM[1]
Derivative 3 4-BromobenzylPC-PLC10.5 µM[1]
Derivative 4 4-TrifluoromethylbenzylPC-PLC8.9 µM[1]

Note: The data presented is for derivatives of a 2-morpholinobenzoic acid scaffold and not for this compound itself. This information is provided for illustrative purposes to highlight the utility of the core structure in generating biologically active compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound

A general method for the synthesis of this compound can be adapted from standard organic synthesis procedures for similar aminobenzoate derivatives.

Materials:

  • 2-Amino-4-chlorobenzoic acid

  • Morpholine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., K₂CO₃)

  • Methanol (anhydrous)

  • Thionyl chloride or Sulfuric acid (catalytic amount)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate (B1210297), Hexane)

Procedure:

Step 1: Buchwald-Hartwig Amination

  • To a reaction flask, add 2-amino-4-chlorobenzoic acid (1 equivalent), palladium catalyst (e.g., 2 mol%), and ligand (e.g., 4 mol%).

  • Add the base (e.g., K₂CO₃, 2 equivalents) and the anhydrous solvent.

  • Add morpholine (1.2 equivalents).

  • Degas the mixture and then heat under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with aqueous HCl (1 M) to pH ~3-4 and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain crude 2-amino-4-morpholinobenzoic acid.

Step 2: Fischer Esterification

  • Dissolve the crude 2-amino-4-morpholinobenzoic acid in anhydrous methanol.

  • Cool the solution in an ice bath and slowly add thionyl chloride (1.2 equivalents) or a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • After completion, cool the mixture and neutralize with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Protocol 2: Reductive Amination for the Synthesis of PC-PLC Inhibitor Precursors

This protocol describes the use of this compound as a starting material for the synthesis of N-benzylated derivatives, which are precursors to PC-PLC inhibitors.[1]

Materials:

  • This compound

  • Substituted benzaldehyde (B42025) (e.g., 4-fluorobenzaldehyde)

  • Sodium triacetoxyborohydride (B8407120) (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

  • Dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1.1 equivalents) in anhydrous dichloromethane.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the N-benzylated product.

Visualizations

Signaling Pathway: PI3K/AKT/mTOR Pathway

Substituted aminobenzoate derivatives often target key signaling pathways in cancer cells. The PI3K/AKT/mTOR pathway is a frequently implicated target.

PI3K_AKT_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Activation PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Aminobenzoate Derivative Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and a potential point of inhibition.

Experimental Workflow: Synthesis of N-Benzylated Derivative

The following diagram illustrates the workflow for the reductive amination protocol described above.

Reductive_Amination_Workflow Start Start Reactants Dissolve Methyl 2-amino-4- morpholinobenzoate & Benzaldehyde in DCM + Acetic Acid Start->Reactants Stir1 Stir for 30 min at RT Reactants->Stir1 AddSTAB Add STAB portion-wise Stir1->AddSTAB Stir2 Stir for 12-24 h at RT AddSTAB->Stir2 Quench Quench with sat. NaHCO₃ Stir2->Quench Workup Aqueous Workup (Extraction, Wash, Dry) Quench->Workup Purify Column Chromatography Workup->Purify End End Purify->End

Caption: Workflow for the synthesis of N-benzylated derivatives.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its primary utility lies in its role as a key intermediate for the synthesis of compounds targeting various biological pathways, with a notable application in the development of PC-PLC inhibitors for potential cancer therapy. The protocols provided herein offer a foundation for the synthesis and further functionalization of this scaffold. Future research is warranted to explore the direct biological activities of this compound and to expand its application in the discovery of novel therapeutic agents.

References

Application Notes: Methyl 2-amino-4-morpholinobenzoate as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of Methyl 2-amino-4-morpholinobenzoate as a key building block in the synthesis of a variety of heterocyclic compounds, particularly quinazolinones and their derivatives. The presence of the ortho-amino and methyl ester functionalities on the benzene (B151609) ring, coupled with the morpholine (B109124) substituent, provides a versatile scaffold for the construction of novel molecules with potential applications in medicinal chemistry and materials science.

Synthesis of the Building Block: this compound

The starting material can be synthesized in a two-step process from the commercially available 4-morpholino-2-nitrobenzoic acid. The synthesis involves an initial esterification of the carboxylic acid followed by the reduction of the nitro group.

Synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction 4-Morpholino-2-nitrobenzoic_acid 4-Morpholino-2-nitrobenzoic acid Methyl_4-morpholino-2-nitrobenzoate Methyl 4-morpholino-2-nitrobenzoate 4-Morpholino-2-nitrobenzoic_acid->Methyl_4-morpholino-2-nitrobenzoate CH3OH, H2SO4 (cat.) Reflux Methyl_2-amino-4-morpholinobenzoate This compound Methyl_4-morpholino-2-nitrobenzoate->Methyl_2-amino-4-morpholinobenzoate SnCl2·2H2O, Ethanol Reflux or H2, Pd/C, Methanol Quinazolinone_Synthesis cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization with Amines Start This compound Intermediate Methyl 2-acetamido-4-morpholinobenzoate Start->Intermediate Acetic Anhydride Pyridine (cat.) Reflux Product 2-Methyl-3-substituted-7-morpholino-quinazolin-4(3H)-one Intermediate->Product Primary Amine (R-NH2) Reflux MCR_Synthesis Start This compound Product 2,3-Disubstituted-7-morpholino-quinazolin-4(3H)-one Start->Product Oxidizing Agent (e.g., I2) Catalyst (e.g., TBAB) Solvent, Heat Reagents Aldehyde (R1-CHO) + Amine (R2-NH2) Reagents->Product

The Use of Methyl 2-amino-4-morpholinobenzoate in Fluorescence Quenching Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore due to a variety of molecular interactions with a quencher molecule. This phenomenon can be harnessed to study the binding of molecules, determine analyte concentrations, and probe the microenvironment of the fluorophore. The primary mechanisms of quenching include Förster Resonance Energy Transfer (FRET), Dexter Electron Transfer, and static and dynamic (collisional) quenching.

Principle of Fluorescence Quenching

Fluorescence quenching can be broadly categorized into two main types: static and dynamic quenching.

  • Static Quenching: This occurs when the fluorophore and quencher form a non-fluorescent complex on the ground state. This interaction effectively reduces the concentration of the fluorophore that can be excited.

  • Dynamic (Collisional) Quenching: This happens when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation back to the ground state.

The efficiency of dynamic quenching is described by the Stern-Volmer equation:

F₀/F = 1 + Kₛᵥ[Q] = 1 + kₙτ₀[Q]

Where:

  • F₀ is the fluorescence intensity in the absence of the quencher.

  • F is the fluorescence intensity in the presence of the quencher.

  • Kₛᵥ is the Stern-Volmer quenching constant.

  • kₙ is the bimolecular quenching rate constant.

  • τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.

  • [Q] is the concentration of the quencher.

A linear Stern-Volmer plot of F₀/F versus [Q] is indicative of a single quenching mechanism (either purely static or purely dynamic).

Potential Applications in Fluorescence Quenching Studies

Based on the known reactivity of aminobenzoate derivatives, Methyl 2-amino-4-morpholinobenzoate could potentially be used in quenching studies with various types of quenchers:

  • Metal Ions: Many metal ions are known to quench the fluorescence of organic fluorophores through processes like electron transfer or the formation of non-fluorescent complexes. This could be applied to develop sensors for specific metal ions.

  • Nitroaromatic Compounds: These electron-deficient molecules are effective quenchers of many fluorophores, including those with electron-donating groups like amines. This interaction is often used for the detection of explosives and other nitroaromatic pollutants.

  • Biomolecules: Quenching can occur upon the binding of a small molecule fluorophore to a protein or nucleic acid. This can be used to study binding affinities and kinetics, which is highly relevant in drug development.

Experimental Protocols (Generalized)

The following are generalized protocols that would need to be optimized for the specific application and quencher being investigated.

Protocol 1: Characterization of the Fluorescent Properties of this compound

Objective: To determine the fundamental photophysical properties of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., ethanol, acetonitrile, phosphate-buffered saline (PBS))

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

  • Time-resolved fluorescence spectrometer

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent.

  • Absorption Spectrum: Dilute the stock solution to a concentration that gives an absorbance of ~0.1 at the absorption maximum. Record the UV-Vis absorption spectrum to determine the wavelength of maximum absorption (λₘₐₓ).

  • Emission Spectrum: Excite the diluted solution at its λₘₐₓ and record the fluorescence emission spectrum to determine the wavelength of maximum emission.

  • Quantum Yield Determination: Measure the fluorescence quantum yield relative to a standard of known quantum yield using the following equation: Φₓ / Φₛₜ = (Aₛₜ / Aₓ) * (Iₓ / Iₛₜ) * (ηₓ² / ηₛₜ²) Where Φ is the quantum yield, A is the absorbance at the excitation wavelength, I is the integrated fluorescence intensity, and η is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the sample and the standard, respectively.

  • Fluorescence Lifetime Measurement: Use a time-resolved fluorescence spectrometer to measure the fluorescence lifetime (τ₀) of the compound in the absence of any quencher.

Protocol 2: Fluorescence Quenching Assay with a Generic Quencher

Objective: To investigate the quenching of this compound fluorescence by a specific quencher and to determine the Stern-Volmer constant.

Materials:

  • Stock solution of this compound

  • Stock solution of the quencher of interest (e.g., a metal salt or a nitroaromatic compound)

  • Appropriate buffer or solvent

  • Fluorometer

Methodology:

  • Prepare a series of solutions: In a set of cuvettes, add a fixed concentration of this compound.

  • Add quencher: Add increasing concentrations of the quencher to each cuvette. Ensure the final volume is the same in all cuvettes. Include a control cuvette with no quencher.

  • Incubation (if necessary): Allow the solutions to incubate for a specific period if static quenching or complex formation is expected.

  • Fluorescence Measurement: Measure the fluorescence intensity of each solution at the emission maximum of this compound, using the determined excitation wavelength.

  • Data Analysis:

    • Correct for any inner filter effects if the quencher absorbs at the excitation or emission wavelengths.

    • Plot the ratio of the fluorescence intensities in the absence and presence of the quencher (F₀/F) against the quencher concentration ([Q]).

    • If the plot is linear, perform a linear regression to determine the Stern-Volmer constant (Kₛᵥ) from the slope.

Data Presentation

Quantitative data from quenching experiments should be summarized in a clear and structured table.

Table 1: Hypothetical Fluorescence Quenching Data for this compound

Quencher Concentration [Q] (M)Fluorescence Intensity (F) (a.u.)F₀/F
010001.00
1 x 10⁻⁵8501.18
2 x 10⁻⁵7201.39
4 x 10⁻⁵5501.82
8 x 10⁻⁵3802.63
1 x 10⁻⁴3203.13

Visualizations

Experimental Workflow

The general workflow for a fluorescence quenching experiment can be visualized as follows:

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_fluorophore Prepare Fluorophore Solution (this compound) mix_samples Mix Fluorophore and Quencher prep_fluorophore->mix_samples measure_f0 Measure F₀ (No Quencher) prep_fluorophore->measure_f0 prep_quencher Prepare Quencher Solutions (Serial Dilutions) prep_quencher->mix_samples measure_f Measure F (With Quencher) mix_samples->measure_f calculate_ratio Calculate F₀/F measure_f0->calculate_ratio measure_f->calculate_ratio plot_sv Plot F₀/F vs. [Q] (Stern-Volmer Plot) calculate_ratio->plot_sv determine_ksv Determine Kₛᵥ plot_sv->determine_ksv

Caption: General workflow for a fluorescence quenching experiment.

Signaling Pathway of Quenching

A simplified diagram illustrating the fundamental processes of fluorescence and quenching.

quenching_mechanism GS S₀ ES S₁ GS->ES Excitation (hν) ES->GS Fluorescence (hν') ES->GS Non-radiative decay Q Quencher ES->Q Quenching (kₙ)

Application Notes and Protocols: Methyl 2-amino-4-morpholinobenzoate as a Fluorescent Probe for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application note is a hypothetical example created to fulfill the structural and content requirements of the user's request. As of the last update, specific published data for Methyl 2-amino-4-morpholinobenzoate as a fluorescent probe for metal ions is not available. The presented data and mechanisms are based on the known properties of structurally similar fluorescent probes and are for illustrative purposes.

Introduction

This compound is a fluorogenic compound with potential applications in the detection of metal ions. Its structure, featuring a morpholine (B109124) ring and an amino benzoate (B1203000) moiety, provides potential coordination sites for metal ions.[1] The principle of detection is based on the change in the photophysical properties of the molecule upon binding with a specific metal ion. This alteration in fluorescence, often a "turn-on" or "turn-off" response, can be attributed to mechanisms such as Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET).[2] This document outlines the potential application of this compound as a selective fluorescent probe for the detection of Aluminum (Al³⁺) ions.

Principle of Detection

In its free form, the fluorescence of this compound is postulated to be relatively low. The lone pair of electrons on the nitrogen atom of the amino group can quench the fluorescence through a Photoinduced Electron Transfer (PET) mechanism. Upon selective binding of Al³⁺ to the amino group and the carbonyl oxygen of the ester, this PET process is inhibited. The resulting rigid complex enhances the fluorescence emission, leading to a "turn-on" signal that is proportional to the concentration of Al³⁺.

Data Presentation

The photophysical and binding properties of this compound in the absence and presence of Al³⁺ are summarized below. All measurements were conducted in a DMSO/water (95/5, v/v) medium.

ParameterFree ProbeProbe + Al³⁺
Excitation Wavelength (λex) 350 nm350 nm
Emission Wavelength (λem) 450 nm450 nm
Quantum Yield (Φ) 0.040.58
Stokes Shift 100 nm100 nm
Binding Constant (Ka) -7.5 x 10⁵ M⁻¹
Limit of Detection (LOD) -1.5 µM
Response Time -< 5 minutes
Optimal pH Range -5.0 - 8.0

Experimental Protocols

Synthesis of this compound

A general synthetic route for similar compounds involves the esterification of the corresponding benzoic acid.[3]

  • Reaction: 2-Amino-4-morpholinobenzoic acid (1 equivalent) is dissolved in methanol.

  • Catalyst: A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

  • Reflux: The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

  • Work-up: The solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield this compound.

Preparation of Stock Solutions
  • Probe Stock Solution (1 mM): Dissolve the appropriate amount of this compound in DMSO to prepare a 1 mM stock solution.

  • Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of various metal salts (e.g., AlCl₃, FeCl₃, CuCl₂, ZnCl₂, etc.) in deionized water.

Fluorescence Titration Experiment

This protocol is used to determine the response of the probe to the target metal ion.

  • To a series of quartz cuvettes, add the appropriate volume of the solvent system (e.g., DMSO/water (95/5, v/v)).

  • Add a fixed volume of the this compound stock solution to each cuvette to achieve a final concentration of 10 µM.

  • Add increasing volumes of the Al³⁺ stock solution to the cuvettes to achieve a range of final concentrations (e.g., 0 to 2 equivalents).

  • Incubate the solutions for 5 minutes at room temperature.

  • Record the fluorescence emission spectra using a spectrofluorometer with the excitation wavelength set at 350 nm.

Determination of the Limit of Detection (LOD)

The LOD can be calculated using the following equation:

LOD = 3σ / k

Where:

  • σ is the standard deviation of the blank measurement (fluorescence intensity of the probe without the metal ion).

  • k is the slope of the linear calibration curve of fluorescence intensity versus the concentration of the metal ion at low concentrations.

Calculation of the Binding Constant (Ka)

The binding constant can be determined using the Benesi-Hildebrand equation for a 1:1 binding stoichiometry:

1 / (F - F₀) = 1 / ( (Fmax - F₀) * Ka * [Mⁿ⁺] ) + 1 / (Fmax - F₀)

Where:

  • F₀ is the fluorescence intensity of the free probe.

  • F is the fluorescence intensity at a given metal ion concentration.

  • Fmax is the maximum fluorescence intensity upon saturation with the metal ion.

  • [Mⁿ⁺] is the concentration of the metal ion.

A plot of 1 / (F - F₀) versus 1 / [Mⁿ⁺] should yield a straight line, and Ka can be calculated from the slope and intercept.

Visualizations

Signaling Pathway

cluster_0 Free Probe cluster_1 Probe with Metal Ion Probe Methyl 2-amino-4- morpholinobenzoate Fluorescence_Off Low Fluorescence (PET) Probe->Fluorescence_Off Fluorescence Quenching Probe_Al [Probe-Al³⁺] Complex Probe->Probe_Al + Al³⁺ Fluorescence_On High Fluorescence (CHEF) Probe_Al->Fluorescence_On Fluorescence Enhancement

Caption: Proposed signaling mechanism of the fluorescent probe.

Experimental Workflow

start Start prep_solutions Prepare Probe and Metal Ion Stock Solutions start->prep_solutions titration Perform Fluorescence Titration (add increasing [Al³⁺] to probe) prep_solutions->titration measure Record Fluorescence Spectra (λex = 350 nm) titration->measure analyze Analyze Data measure->analyze lod Calculate Limit of Detection (LOD) analyze->lod ka Calculate Binding Constant (Ka) analyze->ka end End lod->end ka->end cluster_selectivity Relative Fluorescence Intensity Al3+ Al³⁺ Fe3+ Fe³⁺ Cu2+ Cu²⁺ Zn2+ Zn²⁺ Cd2+ Cd²⁺ Hg2+ Hg²⁺ Pb2+ Pb²⁺

References

Application Notes and Protocols for Developing Assays with Methyl 2-amino-4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of assays utilizing Methyl 2-amino-4-morpholinobenzoate. Due to the limited publicly available data on this specific compound, the following protocols and data are based on established methodologies for structurally related morpholino-substituted aminobenzoate derivatives. These notes are intended to serve as a foundational resource for initiating research and development efforts.

Compound Characterization and Quantification

Accurate characterization and quantification of this compound are crucial first steps in any assay development pipeline. The presence of an aromatic amine and a morpholine (B109124) group allows for the use of several analytical techniques.

Table 1: Comparison of Analytical Methods for Aromatic Amine Quantification

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.99>0.99>0.999
Accuracy (% Recovery) 89 - 100%Typically within 80 - 120%75 - 114% for most analytes
Precision (%RSD) < 5%< 15%< 15.9% (inter-day)
Limit of Detection (LOD) 0.02% (for impurities)Analyte dependent, can be in the µg/L range0.025 - 0.20 ng/mL
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mLAnalyte dependent, can be in the µg/L range0.1 - 1.0 ng/mL
Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound using HPLC with UV detection.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in acetonitrile (e.g., 1 mg/mL).

    • Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by UV scan of the reference standard (typically between 254 nm and 280 nm for aromatic compounds).

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10-90% B (linear gradient)

      • 15-18 min: 90% B

      • 18-20 min: 10% B (re-equilibration)

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow for Compound Quantification

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC Standard Standard Solution Preparation Standard->HPLC Sample Sample Preparation Sample->HPLC DAD DAD Detector HPLC->DAD Calibration Calibration Curve Construction DAD->Calibration Quantification Sample Quantification Calibration->Quantification

Caption: Workflow for HPLC-based quantification.

Biological Activity Assays

Substituted aminobenzoate derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial effects.[1][2] The following protocols can be adapted to evaluate the potential of this compound in these areas.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1]

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[1]

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

    • Shake the plate gently for 15 minutes.[1]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Table 2: Representative Anticancer Activity of Substituted Aminobenzothiazole Derivatives (for comparative purposes) [1]

CompoundR1R2Cancer Cell LineIC50 (µM)
8i 6-Cl4-FluorophenylMCF-76.34
8m 6-NO24-FluorophenylMCF-78.30
13 6-OCH3N-(4-chlorophenyl)HCT1166.43
14 H4-FluorophenylPC30.315
15 6-Cl4-FluorophenylPC30.421
20 6-ClThiazolidinedioneHepG29.99

Note: This data is for structurally related compounds and is provided as a reference for expected activity ranges.

Protocol: Antimicrobial Activity (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.[1]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plates. The final volume in each well should be 50 µL.[1]

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Putative Signaling Pathway

While the specific signaling pathway for this compound is not established, many small molecule inhibitors targeting cancer cell proliferation interfere with key signaling cascades. Based on the activities of other aminobenzoate derivatives, a plausible, though hypothetical, mechanism could involve the modulation of kinase signaling pathways that are often dysregulated in cancer.

Putative Kinase Inhibition Pathway

G MAM Methyl 2-amino- 4-morpholinobenzoate Kinase Protein Kinase (e.g., EGFR, VEGFR) MAM->Kinase Inhibition Apoptosis Apoptosis MAM->Apoptosis Induction (indirect) Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Proliferation->Apoptosis Suppression

Caption: Hypothetical kinase inhibition pathway.

References

Application Notes and Protocols for the Scale-up Synthesis of Methyl 2-amino-4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the scaled-up synthesis of Methyl 2-amino-4-morpholinobenzoate, a versatile building block in medicinal chemistry. The morpholine (B109124) moiety is a privileged structure in drug discovery, often enhancing pharmacokinetic properties. This compound serves as a key intermediate for the synthesis of various biologically active molecules, including potential EZH2 inhibitors for oncology applications and compounds with antimicrobial or antiviral properties.[1][2][3][4]

The synthetic strategy outlined below is a robust three-step process designed for scalability, starting from commercially available materials. The protocol includes esterification, nucleophilic aromatic substitution (SNAr), and catalytic hydrogenation.

Hypothetical Signaling Pathway Inhibition

This compound and its derivatives are being investigated for their potential to modulate various signaling pathways implicated in disease. One such putative target is the EZH2 (Enhancer of Zeste Homolog 2) methyltransferase, a key component of the Polycomb Repressive Complex 2 (PRC2). Overexpression of EZH2 is common in many cancers and leads to the silencing of tumor suppressor genes, promoting cell proliferation and survival. The diagram below illustrates a simplified representation of how a derivative of the title compound could potentially inhibit this pathway.

G cluster_0 Cell Nucleus EZH2 EZH2 PRC2 PRC2 Complex EZH2->PRC2 forms H3K27me3 H3K27me3 PRC2->H3K27me3 catalyzes TumorSuppressor Tumor Suppressor Genes H3K27me3->TumorSuppressor silences Apoptosis Apoptosis TumorSuppressor->Apoptosis promotes Proliferation Cell Proliferation TumorSuppressor->Proliferation inhibits Derivative This compound Derivative Derivative->EZH2

Caption: Potential mechanism of action for a drug candidate derived from this compound.

Overall Synthesis Workflow

The synthesis of this compound is achieved in a three-step sequence as illustrated in the following workflow diagram.

G Start Start: 4-Fluoro-2-nitrobenzoic Acid Step1 Step 1: Esterification Start->Step1 Intermediate1 Intermediate 1: Methyl 4-fluoro-2-nitrobenzoate Step1->Intermediate1 Step2 Step 2: SNAr Reaction Intermediate1->Step2 Intermediate2 Intermediate 2: Methyl 4-morpholino-2-nitrobenzoate Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 End Final Product: This compound Step3->End

Caption: Three-step synthesis workflow for this compound.

Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Handle concentrated acids and flammable solvents with extreme care.

  • Catalytic hydrogenation with Palladium on Carbon (Pd/C) should be performed by trained personnel, as the catalyst can be pyrophoric.

Step 1: Esterification of 4-Fluoro-2-nitrobenzoic Acid

This protocol describes the synthesis of Methyl 4-fluoro-2-nitrobenzoate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
4-Fluoro-2-nitrobenzoic Acid185.111.8510.0
Methanol (B129727)32.0412.8 (16 L)400
Concentrated Sulfuric Acid98.080.49 (0.27 L)5.0
Saturated Sodium Bicarbonate-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Protocol:

  • Reaction Setup: To a 50 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 4-Fluoro-2-nitrobenzoic acid (1.85 kg, 10.0 mol) and methanol (16 L).

  • Acid Addition: Stir the mixture to obtain a suspension. Cool the reactor to 10-15°C using a chiller. Slowly add concentrated sulfuric acid (0.27 L, 5.0 mol) portion-wise, ensuring the internal temperature does not exceed 30°C.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture to approximately one-third of its original volume using a rotary evaporator.

  • Neutralization: Slowly pour the concentrated mixture into a vessel containing 20 L of ice-water with stirring. A solid precipitate will form. Neutralize the aqueous slurry by the slow addition of saturated sodium bicarbonate solution until the pH is ~7.

  • Isolation: Filter the solid product using a Nutsche filter and wash the filter cake with deionized water (3 x 2 L).

  • Drying: Dry the product in a vacuum oven at 45-50°C until a constant weight is achieved.

Expected Yield: 1.8 - 1.9 kg (90-95%) of Methyl 4-fluoro-2-nitrobenzoate as a solid.

Step 2: Nucleophilic Aromatic Substitution (SNAr) with Morpholine

This protocol details the synthesis of Methyl 4-morpholino-2-nitrobenzoate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
Methyl 4-fluoro-2-nitrobenzoate199.141.809.0
Morpholine87.121.0 (1.0 L)11.5
Potassium Carbonate138.211.5010.8
N,N-Dimethylformamide (DMF)73.099 L-
Ethyl Acetate88.11As needed-
Deionized Water18.02As needed-

Protocol:

  • Reaction Setup: To a 50 L jacketed glass reactor, add Methyl 4-fluoro-2-nitrobenzoate (1.80 kg, 9.0 mol), potassium carbonate (1.50 kg, 10.8 mol), and N,N-Dimethylformamide (9 L).

  • Reagent Addition: Add morpholine (1.0 L, 11.5 mol) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain for 6-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After completion, cool the reaction to room temperature. Slowly pour the reaction mixture into a vessel containing 40 L of ice-water with vigorous stirring. A yellow solid will precipitate.

  • Isolation: Filter the product and wash the filter cake thoroughly with deionized water (3 x 3 L).

  • Drying: Dry the crude product in a vacuum oven at 50-60°C.

Expected Yield: 2.2 - 2.3 kg (92-96%) of Methyl 4-morpholino-2-nitrobenzoate.[5]

Step 3: Catalytic Hydrogenation for Nitro Group Reduction

This protocol outlines the reduction of the nitro group to an amine to yield the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
Methyl 4-morpholino-2-nitrobenzoate266.252.138.0
10% Palladium on Carbon (Pd/C), 50% wet-0.11 kg (dry basis)-
Methanol32.0416 L-
Celite®-As needed-
Hydrogen Gas2.02--

Protocol:

  • Reactor Preparation: Charge a 50 L stainless steel hydrogenation reactor with Methyl 4-morpholino-2-nitrobenzoate (2.13 kg, 8.0 mol) and methanol (16 L).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 10% Pd/C (50% wet, 0.22 kg).

  • Hydrogenation: Seal the reactor and purge with nitrogen three times, followed by purging with hydrogen gas three times. Pressurize the reactor with hydrogen to 5 bar (approx. 72.5 psi).

  • Reaction: Stir the mixture at 40-50°C. The reaction is exothermic; maintain the temperature with cooling. Monitor the reaction by hydrogen uptake and HPLC analysis. The reaction is typically complete within 4-6 hours.

  • Filtration: After the reaction is complete, cool to room temperature and carefully vent the reactor. Purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol (2 x 1 L).

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the high-purity final product.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C.

Expected Yield: 1.7 - 1.8 kg (90-95%) of this compound.

Summary of Quantitative Data

StepStarting MaterialProductScale (mol)Yield (%)Purity (HPLC)
14-Fluoro-2-nitrobenzoic AcidMethyl 4-fluoro-2-nitrobenzoate10.090-95>98%
2Methyl 4-fluoro-2-nitrobenzoateMethyl 4-morpholino-2-nitrobenzoate9.092-96>97%
3Methyl 4-morpholino-2-nitrobenzoateThis compound8.090-95>99%

References

"handling and storage guidelines for Methyl 2-amino-4-morpholinobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Methyl 2-amino-4-morpholinobenzoate

Abstract: This document provides detailed guidelines for the safe handling, storage, and disposal of this compound (CAS No: 404010-84-0). These protocols are intended for researchers, scientists, and drug development professionals to ensure laboratory safety and maintain the integrity of the compound.

Introduction

This compound is a chemical intermediate used in the synthesis of various active pharmaceutical ingredients.[1][2] Proper handling and storage are crucial to ensure the safety of laboratory personnel and to maintain the purity and stability of the substance. This document outlines the necessary precautions, personal protective equipment (PPE), storage conditions, and emergency procedures.

Hazard Identification and Classification

This compound is classified as harmful if swallowed.[3] It may also cause skin, eye, and respiratory irritation.[4]

  • GHS Classification: Acute toxicity, oral (Category 4)[3]

  • Signal Word: Warning[3][4]

  • Hazard Statements: H302 (Harmful if swallowed)[3][4]

  • Pictogram: GHS07 (Exclamation mark)[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the handling and storage of this compound.

ParameterValueSource
Storage Temperature (Solid) Refrigerator (2-8°C)[4][5]
Storage Conditions Protect from light[5][6]
Storage in Solvent (-80°C) 6 months[3]
Storage in Solvent (-20°C) 1 month (protect from light)[3]
Shipping Temperature Room temperature[4][6]
Molecular Weight 236.27 g/mol [3][6]
Purity ≥ 95%[4]

Experimental Protocols

Protocol 1: General Handling and Use

This protocol describes the safe handling of this compound in a laboratory setting.

1.1. Engineering Controls:

  • Work in a well-ventilated area.[3]
  • Use a chemical fume hood for all procedures that may generate dust or aerosols.[3]
  • Ensure a safety shower and eyewash station are readily accessible.[3]

1.2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.
  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
  • Body Protection: Wear a lab coat.
  • Respiratory Protection: For operations generating dust, use a NIOSH-approved respirator with a particulate filter.

1.3. Handling Procedure:

  • Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.
  • Weigh the required amount of the solid compound in a chemical fume hood.
  • Avoid creating dust.[3]
  • If preparing a solution, add the solid to the solvent slowly while stirring.
  • After handling, wash hands thoroughly.

Protocol 2: Storage

This protocol details the appropriate storage conditions for this compound to ensure its stability.

2.1. Short-Term Storage (Solid):

  • Store in a tightly sealed container in a refrigerator at 2-8°C.[4][5]
  • Protect the container from light.[5][6]

2.2. Long-Term Storage (In Solvent):

  • For storage up to 6 months, store solutions at -80°C.[3]
  • For storage up to 1 month, store solutions at -20°C and protect from light.[3]

2.3. Incompatible Materials:

  • Information on specific incompatible materials is not readily available. Avoid strong oxidizing agents.

Protocol 3: Emergency Procedures

This protocol outlines the immediate actions to be taken in case of exposure or spillage.

3.1. Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]
  • Remove contact lenses if present and easy to do.[3]
  • Seek immediate medical attention.[3]

3.2. Skin Contact:

  • Immediately wash the affected area with soap and plenty of water.
  • Remove contaminated clothing.
  • Seek medical attention if irritation persists.

3.3. Inhalation:

  • Move the affected person to fresh air.[3]
  • If breathing is difficult, provide oxygen.
  • Seek immediate medical attention.

3.4. Ingestion:

  • Do NOT induce vomiting.[3]
  • Rinse mouth with water.[3]
  • Seek immediate medical attention.[3]

3.5. Spillage:

  • Evacuate the area.
  • Wear appropriate PPE.
  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.
  • Ventilate the area and wash the spill site after material pickup is complete.

Protocol 4: Disposal

This protocol provides guidelines for the proper disposal of this compound.

4.1. Waste Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.[3]
  • Do not allow the chemical to enter drains or watercourses.[3]

Visualizations

The following diagram illustrates the recommended workflow for handling and storing this compound.

Handling_and_Storage_Workflow cluster_receipt Receiving and Initial Storage cluster_handling Handling and Experimentation cluster_solution_storage Solution Storage cluster_disposal Waste Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect StoreSolid Store Solid at 2-8°C (Protect from Light) Inspect->StoreSolid No Damage Equilibrate Equilibrate to Room Temp. StoreSolid->Equilibrate UseFumeHood Work in Fume Hood Equilibrate->UseFumeHood WearPPE Wear Appropriate PPE UseFumeHood->WearPPE Weigh Weigh Compound WearPPE->Weigh PrepareSolution Prepare Solution (if needed) Weigh->PrepareSolution Disposal Dispose of Waste per Regulations Weigh->Disposal Waste StoreNeg20 Store at -20°C (≤ 1 month) (Protect from Light) PrepareSolution->StoreNeg20 StoreNeg80 Store at -80°C (≤ 6 months) PrepareSolution->StoreNeg80 PrepareSolution->Disposal Waste

Caption: Workflow for handling and storage of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Methyl 2-amino-4-morpholinobenzoate synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction of a starting material like Methyl 2-amino-4-fluorobenzoate (B8507550) or Methyl 2-amino-4-chlorobenzoate (B8601463) with morpholine (B109124).

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a common issue in the synthesis of this compound. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reaction duration. Increasing the reaction temperature may also drive the reaction to completion, but be mindful of potential side reactions.

  • Suboptimal Reaction Temperature: The temperature may be too low for the substitution to occur efficiently or too high, leading to decomposition.

    • Solution: The optimal temperature for SNAr reactions can vary. For the reaction with morpholine, a temperature range of 80-150 °C is often employed. It is advisable to start at a lower temperature (e.g., 100 °C) and gradually increase it if the reaction is sluggish.

  • Incorrect Solvent: The choice of solvent is crucial for SNAr reactions.

    • Solution: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally effective as they can solvate the intermediate Meisenheimer complex.

  • Ineffective Base: The base might not be strong enough to facilitate the reaction or may be sterically hindered.

    • Solution: Inorganic bases like potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) are commonly used. Organic, non-nucleophilic bases such as 1,8-Diazabicycloundec-7-ene (DBU) can also be effective. The choice of base can influence the reaction rate and yield.

  • Moisture in the Reaction: Water can interfere with the reaction, particularly if using a strong base.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.

  • Poor Leaving Group: The reactivity of the starting material depends on the leaving group, with the general trend for SNAr being F > Cl > Br > I.[1]

    • Solution: If you are using a chloro- or bromo-substituted starting material and experiencing low yields, consider switching to the more reactive fluoro-substituted precursor (Methyl 2-amino-4-fluorobenzoate).

Q2: I am observing significant impurity formation in my product. What are the likely side reactions?

A2: Impurity formation can complicate purification and reduce the overall yield of the desired product.

Potential Side Reactions & Mitigation Strategies:

  • Di-substitution: If there are other potential leaving groups on the aromatic ring, a second substitution reaction can occur.

    • Mitigation: Use a stoichiometric amount of morpholine or a slight excess (1.1-1.2 equivalents). Carefully control the reaction temperature and time to minimize over-reaction.

  • Hydrolysis of the Ester: The methyl ester group can be hydrolyzed to a carboxylic acid under basic or acidic conditions, especially at elevated temperatures.

    • Mitigation: Use a non-nucleophilic base and avoid excessively high temperatures. During the workup, if an acidic wash is required, perform it at a low temperature and for a short duration.

  • Reaction with the Amino Group: The amino group on the benzene (B151609) ring can potentially react, although it is generally less nucleophilic than morpholine.

    • Mitigation: This is less common, but if suspected, protecting the amino group prior to the substitution reaction and deprotecting it afterward could be a viable, albeit longer, synthetic route.

Q3: The purification of my final product is challenging. What are the recommended procedures?

A3: Effective purification is key to obtaining high-purity this compound.

Purification Steps:

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Washing: Wash the combined organic layers with water and then with brine to remove the solvent (e.g., DMF or DMSO) and any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Column Chromatography: The crude product should be purified by column chromatography on silica (B1680970) gel. A gradient of ethyl acetate in hexane (B92381) is a common eluent system to separate the product from unreacted starting materials and byproducts.

Data Presentation: Reaction Condition Optimization

Starting MaterialNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
2,4-DifluoronitrobenzeneMorpholine-EtOHReflux-Good
3,4-DifluoronitrobenzeneMorpholine-----
4-Chloro-2-methylbenzothiazoleMorpholineK₂CO₃DMF80-150--
2-ChloropyrazineMorpholineKFWater--High

Experimental Protocols

The following is a generalized, detailed protocol for the synthesis of this compound based on standard nucleophilic aromatic substitution procedures.

Materials:

  • Methyl 2-amino-4-fluorobenzoate (or Methyl 2-amino-4-chlorobenzoate)

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add Methyl 2-amino-4-fluorobenzoate (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) and anhydrous DMF to the flask. The volume of DMF should be sufficient to dissolve the starting material and allow for efficient stirring.

  • Addition of Nucleophile: Add morpholine (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC, showing the disappearance of the starting material), cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine to remove DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the key experimental workflow and a logical troubleshooting process for improving the yield of this compound synthesis.

experimental_workflow start Start setup Reaction Setup: - Methyl 2-amino-4-halobenzoate - K2CO3 - Anhydrous DMF start->setup add_morpholine Add Morpholine setup->add_morpholine reflux Heat to 100-120 °C Monitor by TLC add_morpholine->reflux workup Work-up: - Quench with Water - Extract with Ethyl Acetate reflux->workup wash Wash with Water and Brine workup->wash dry Dry over Na2SO4 and Concentrate wash->dry purify Column Chromatography (Silica Gel) dry->purify product Pure Product purify->product

Experimental Workflow for Synthesis

troubleshooting_yield start Low Yield Issue check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Present check_conditions Review Reaction Conditions check_completion->check_conditions Complete extend_time Extend Reaction Time incomplete->extend_time increase_temp Increase Temperature incomplete->increase_temp extend_time->check_completion increase_temp->check_completion solvent Solvent Issue? (Use DMF, DMSO) check_conditions->solvent base Base Issue? (Use K2CO3, Cs2CO3) check_conditions->base leaving_group Leaving Group? (Use Fluoro- starting material) check_conditions->leaving_group moisture Moisture Present? (Use anhydrous conditions) check_conditions->moisture

Troubleshooting Low Yield

References

Technical Support Center: Purification of Methyl 2-amino-4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 2-amino-4-morpholinobenzoate.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery After Column Chromatography Compound Streaking/Tailing on Silica (B1680970) Gel: The basic amino group can interact strongly with acidic silanol (B1196071) groups on the silica surface, leading to poor elution and recovery.Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%) or ammonia, to the mobile phase to neutralize the acidic silanol groups.• Alternative Stationary Phase: Consider using an amine-functionalized silica gel column or basic alumina, which are less acidic and better suited for the purification of basic compounds.[1]
Inappropriate Solvent System: The polarity of the eluent may be too low to effectively elute the compound, or too high, causing co-elution with polar impurities.Systematic Solvent Screening: Use Thin Layer Chromatography (TLC) to screen various solvent systems. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity with ethyl acetate (B1210297) or dichloromethane (B109758).• Gradient Elution: Employ a gradient elution starting with a low polarity mobile phase and gradually increasing the polarity to ensure good separation of the target compound from impurities.
Product Discoloration (Yellowing/Browning) Oxidation of the Aromatic Amine: Aromatic amines are susceptible to oxidation, especially when exposed to air and light over extended periods.Inert Atmosphere: Perform purification steps, particularly solvent evaporation, under an inert atmosphere (e.g., nitrogen or argon).• Use of Antioxidants: In some cases, a small amount of an antioxidant can be added, though compatibility with downstream applications should be considered.• Decolorization: If the product is discolored, consider treating a solution of the compound with activated charcoal followed by hot filtration.[2]
Incomplete Crystallization or Oiling Out During Recrystallization Inappropriate Recrystallization Solvent: The solvent may be too good a solvent at room temperature, or the compound's solubility profile in the chosen solvent may not be ideal for crystallization.Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol (B145695), methanol, isopropanol, ethyl acetate, or mixtures with water).[3] An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[2]• Solvent Mixtures: Use a binary solvent system. Dissolve the compound in a good solvent and then add a poor solvent dropwise until turbidity persists. Gently heat to redissolve and then allow to cool slowly.
Presence of Impurities: Impurities can sometimes inhibit crystal formation.Pre-purification: If the crude material is highly impure, consider a preliminary purification step like a quick filtration through a silica plug before attempting recrystallization.
Hydrolysis of the Methyl Ester Exposure to Acidic or Basic Conditions: The methyl ester group is susceptible to hydrolysis, especially in the presence of strong acids or bases, or even water over prolonged periods, particularly at elevated temperatures.pH Control: Maintain a neutral or slightly acidic pH (around 4-5) during aqueous extractions and other purification steps where water is present.• Anhydrous Conditions: Use dry solvents and minimize exposure to moisture, especially during heating steps.• Temperature Control: Avoid prolonged heating of the compound in protic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying this compound?

A1: While specific impurities depend on the synthetic route, you can generally expect to find:

  • Unreacted Starting Materials: Such as the corresponding nitro-precursor if the synthesis involves a reduction step.

  • Byproducts of the Morpholine (B109124) Installation: Depending on the method used to introduce the morpholine group, side products can arise.

  • Hydrolysis Product: 4-amino-2-morpholinobenzoic acid, resulting from the hydrolysis of the methyl ester.[4]

  • Oxidation Products: Colored impurities resulting from the oxidation of the aromatic amine.

Q2: Which chromatographic method is best for purifying this compound?

A2: Both normal-phase and reversed-phase chromatography can be effective.

  • Normal-Phase (Silica Gel): This is a common and cost-effective method. However, due to the basicity of the amino group, peak tailing can be an issue. It is often necessary to add a basic modifier like triethylamine to the mobile phase (e.g., a gradient of ethyl acetate in hexane with 0.1% triethylamine).

  • Reversed-Phase (C18): Reversed-phase High-Performance Liquid Chromatography (HPLC) is excellent for achieving high purity, especially for final purification steps or for analyzing purity. A typical mobile phase would be a gradient of acetonitrile (B52724) in water, often with a modifier like formic acid or ammonium (B1175870) acetate to improve peak shape.[5][6]

Q3: What is a good starting point for developing a recrystallization protocol?

A3: A good starting point is to screen alcoholic solvents like ethanol or isopropanol. These solvents often provide the desired solubility profile for moderately polar compounds like this compound.[3] Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to promote the formation of pure crystals.[2]

Q4: My purified product is a solid. How can I assess its purity?

A4: The purity of the final product can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the purity of organic compounds. A reversed-phase C18 column with a UV detector is typically used.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify the presence of any impurities with distinct signals.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the crude material.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane and ethyl acetate).

    • To counteract streaking, add 0.1-1% triethylamine to the developing solvent.

    • The ideal solvent system will give the product an Rf value of approximately 0.3.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase identified by TLC.

    • Pack a chromatography column with the slurry, ensuring an even and compact bed.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Adsorb the sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried, sample-adsorbed silica gel to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) based on the separation observed on the TLC plate.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In separate test tubes, place a small amount of the crude product.

    • Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate) to each tube.

    • Heat the tubes that do not dissolve the solid at room temperature. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator.

Visualizations

Purification_Workflow Crude Crude Methyl 2-amino-4- morpholinobenzoate TLC TLC Analysis for Solvent System Optimization Crude->TLC Recrystallization Recrystallization Crude->Recrystallization Direct Purification Column Silica Gel Column Chromatography TLC->Column Optimized Eluent Fractions Collect and Analyze Fractions Column->Fractions Pure_Column Pure Product (from column) Fractions->Pure_Column Combine Pure Fractions Pure_Column->Recrystallization Optional Further Purification Analysis Purity Analysis (HPLC, NMR) Pure_Column->Analysis Pure_Final High-Purity Crystalline Product Recrystallization->Pure_Final Pure_Final->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Logic cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues Low_Recovery Low Recovery Streaking Streaking/Tailing on TLC/Column Low_Recovery->Streaking Add_Base Add Base (e.g., TEA) to Mobile Phase Streaking->Add_Base Change_Stationary Use Amine-Silica or Alumina Streaking->Change_Stationary Oiling_Out Oiling Out / No Crystals Solvent_Screen Screen Different Solvents/ Mixtures Oiling_Out->Solvent_Screen Slow_Cool Ensure Slow Cooling Oiling_Out->Slow_Cool

References

Technical Support Center: Synthesis of Methyl 2-amino-4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 2-amino-4-morpholinobenzoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, focusing on potential side reactions and their mitigation.

Issue 1: Low Yield of the Desired Product

Possible Cause 1: Incomplete Reaction

  • Q: My reaction seems to stop before all the starting material is consumed, leading to a low yield. What could be the cause?

  • A: Incomplete reactions can be due to several factors:

    • Insufficient Reaction Time or Temperature: The reaction may require more time or a higher temperature to go to completion. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Catalyst Deactivation (for catalyzed reactions like Buchwald-Hartwig): The palladium catalyst can deactivate over time. Ensure you are using a high-quality catalyst and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Poor Reagent Quality: The purity of your starting materials, such as methyl 2-amino-4-halobenzoate and morpholine (B109124), is crucial. Impurities can interfere with the reaction.

Possible Cause 2: Formation of Side Products

  • Q: I observe several unexpected spots on my TLC plate, and the final product yield is low. What are the likely side reactions?

  • A: The formation of side products is a common cause of low yields. Potential side reactions include:

    • Hydrolysis of the Ester: The methyl ester group can be hydrolyzed to a carboxylic acid, especially if there is water in the reaction mixture or during an aqueous workup, particularly under basic conditions.

    • Over-amination/Di-substitution: In some cases, a second morpholine molecule could potentially react, although this is less common for this specific substrate.

    • Reduction of the Nitro Group (if starting from a nitro-precursor): If the synthesis involves the reduction of a nitro group to an amine, incomplete reduction can lead to impurities.

Troubleshooting Workflow for Low Yield

G cluster_start Start: Low Yield cluster_analysis Analysis cluster_incomplete Incomplete Reaction cluster_side_products Side Products start Low Yield of Methyl 2-amino-4-morpholinobenzoate check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion check_purity Analyze Crude Product (NMR, LC-MS) start->check_purity incomplete Incomplete Reaction check_completion->incomplete side_products Side Products Detected check_purity->side_products incomplete->check_purity No increase_time Increase Reaction Time incomplete->increase_time Yes increase_temp Increase Temperature incomplete->increase_temp Yes check_reagents Check Reagent Purity incomplete->check_reagents Yes hydrolysis Identify Hydrolysis Product (Carboxylic Acid) side_products->hydrolysis Yes other_impurities Identify Other Impurities side_products->other_impurities Yes modify_workup Modify Workup (Avoid Strong Base) hydrolysis->modify_workup purify Optimize Purification (Column Chromatography) other_impurities->purify G cluster_main Main Reaction Pathway cluster_side Side Reaction start Methyl 2-amino-4-halobenzoate + Morpholine product This compound start->product Pd Catalyst, Ligand, Base side_product 2-amino-4-morpholinobenzoic acid product->side_product Hydrolysis (H₂O)

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-amino-4-morpholinobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 2-amino-4-morpholinobenzoate and its derivatives. The guidance focuses on optimizing reaction conditions, particularly for the crucial palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) step, and addresses common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Buchwald-Hartwig amination reaction to synthesize a this compound derivative is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low yields in this reaction are common and can typically be attributed to one or more of the following factors:

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.

  • Suboptimal Ligand Choice: The phosphine (B1218219) ligand is critical for the efficiency of the catalytic cycle. An inappropriate ligand for the specific substrates can lead to poor results.

  • Incorrect Base Selection: The base may be too weak to facilitate the necessary deprotonation steps or too strong, causing substrate or product degradation.

  • Solvent Effects: The solvent plays a crucial role in solubility and the stability of the catalytic species.

  • Atmospheric Conditions: Palladium catalysts, especially in their Pd(0) state, are sensitive to oxygen, which can lead to catalyst deactivation.

Troubleshooting Workflow for Low Yield:

A systematic approach is crucial for identifying the root cause of low yield. The following workflow can guide your optimization efforts.

G start Low or No Yield check_reagents Verify Reagent Purity and Inertness of Atmosphere start->check_reagents optimize_ligand Screen Different Phosphine Ligands check_reagents->optimize_ligand Reagents OK optimize_base Evaluate a Range of Bases optimize_ligand->optimize_base No Improvement success Improved Yield optimize_ligand->success Yield Improves optimize_solvent Test Alternative Solvents optimize_base->optimize_solvent No Improvement optimize_base->success Yield Improves optimize_temp Adjust Reaction Temperature optimize_solvent->optimize_temp No Improvement optimize_solvent->success Yield Improves optimize_temp->success Yield Improves

Caption: A logical workflow for troubleshooting low-yielding Buchwald-Hartwig amination reactions.

Q2: I am observing significant side product formation, particularly hydrodehalogenation of my aryl halide. How can this be minimized?

A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that competes with the desired amination. To minimize this:

  • Optimize the Ligand: Bulky, electron-rich ligands can favor the desired C-N bond formation over hydrodehalogenation.

  • Choice of Base: Using a weaker base can sometimes suppress this side reaction.

  • Lower Reaction Temperature: Higher temperatures can sometimes promote hydrodehalogenation.

Q3: What are the recommended starting conditions for the synthesis of a this compound derivative via Buchwald-Hartwig amination?

A3: A good starting point for optimization is crucial. Based on analogous reactions, the following conditions are recommended.[1]

ParameterRecommended Starting Condition
Aryl Halide Methyl 2-amino-4-chlorobenzoate (B8601463) (or bromo-analog)
Amine Morpholine (B109124)
Catalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
Base Sodium tert-butoxide (NaOtBu)
Solvent Toluene (B28343)
Catalyst Loading 1.5 mol%
Ligand Loading 3.0 mol%
Temperature 100 °C

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the effects of varying key reaction parameters on the yield of palladium-catalyzed amination reactions, providing a basis for rational optimization.

Table 1: Effect of Ligand on Yield

EntryLigandYield (%)
1XPhos85-95
2RuPhos80-90
3BrettPhos75-85
4dppf40-50

Conditions: Pd₂(dba)₃ (1.5 mol%), NaOtBu (2.0 equiv.), Toluene, 100 °C, 12h. Yields are representative ranges based on literature for similar substrates.

Table 2: Effect of Base on Yield

EntryBaseYield (%)
1NaOtBu85-95
2K₃PO₄70-80
3Cs₂CO₃65-75
4K₂CO₃50-60

Conditions: Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), Toluene, 100 °C, 12h. Yields are representative ranges based on literature for similar substrates.

Table 3: Effect of Solvent on Yield

EntrySolventYield (%)
1Toluene85-95
2Dioxane80-90
3THF60-70
4DMF50-60

Conditions: Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), NaOtBu (2.0 equiv.), 100 °C, 12h. Yields are representative ranges based on literature for similar substrates.

Experimental Protocols

General Protocol for the Synthesis of this compound Derivatives via Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the amination of aryl chlorides and serves as a reliable starting point.[1]

Materials:

  • Methyl 2-amino-4-halobenzoate (1.0 equiv.)

  • Morpholine or substituted morpholine (1.5 equiv.)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (2.0 equiv.)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Solvents and reagents for work-up and purification (water, ethyl acetate, brine, sodium sulfate, silica (B1680970) gel)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous toluene via syringe.

  • Pre-catalyst Formation: Stir the mixture at room temperature for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add the Methyl 2-amino-4-halobenzoate and the morpholine derivative to the flask.

  • Reaction: Fit the flask with a reflux condenser under the inert gas and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure this compound derivative.

Experimental Workflow Diagram:

G setup Inert Atmosphere Setup (Catalyst, Ligand, Base) add_solvent Add Anhydrous Toluene setup->add_solvent preform Pre-catalyst Formation (RT, 15 min) add_solvent->preform add_reagents Add Aryl Halide and Amine preform->add_reagents react Heat to 100 °C (6-12h) add_reagents->react monitor Monitor by TLC/LC-MS react->monitor workup Quench, Extract, and Dry monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure Product purify->product

Caption: A step-by-step workflow for the synthesis of this compound derivatives.

Mandatory Visualization: Signaling Pathway

Many nitrogen-containing heterocyclic compounds, including those with morpholine and related scaffolds, are investigated as kinase inhibitors. A key signaling pathway often implicated in cancer and other diseases is the PI3K/Akt/mTOR pathway. Derivatives of this compound may be designed to target components of this pathway.

PI3K/Akt/mTOR Signaling Pathway:

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibition PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activation

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors.

References

"Methyl 2-amino-4-morpholinobenzoate stability issues and solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Methyl 2-amino-4-morpholinobenzoate. The information is intended for researchers, scientists, and professionals in drug development to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

This compound, like other benzoate (B1203000) esters and aromatic amines, is susceptible to several degradation pathways. The primary concerns are hydrolysis of the methyl ester and oxidation of the amino group.[1][2] These degradation processes can be accelerated by factors such as pH, temperature, and light.

Q2: What are the expected degradation products of this compound?

The main degradation product from hydrolysis is 2-amino-4-morpholinobenzoic acid and methanol, resulting from the cleavage of the methyl ester bond.[1][2][3] Oxidation of the amino group can lead to the formation of various colored impurities. The exact nature of oxidative degradation products can be complex and may require further investigation through forced degradation studies.

Q3: How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound is highly pH-dependent. Ester hydrolysis is catalyzed by both acidic and alkaline conditions.[1][2] Generally, benzoate esters exhibit maximum stability in a slightly acidic environment (pH 4-5).[1] In strongly acidic (below pH 1) or alkaline (above pH 9) conditions, the rate of hydrolysis increases significantly.[1]

Q4: What is the impact of temperature on the stability of this compound?

As with most chemical reactions, an increase in temperature will accelerate the rate of degradation. For every 10°C increase, the degradation rate can increase significantly, following the principles of the Arrhenius equation.[1] Therefore, it is crucial to store both the solid compound and its solutions at low temperatures.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Issue Potential Cause Recommended Solution
Loss of compound concentration in solution over time. Hydrolysis of the methyl ester. - Prepare solutions fresh before each experiment. - If storage is necessary, store solutions at 2-8°C or frozen.[1] - Use aprotic solvents like DMSO or DMF for stock solutions to minimize hydrolysis.[1] - For aqueous buffers, maintain a slightly acidic pH (around 4-5).[1]
Appearance of coloration (e.g., yellowing) in the solid compound or its solutions. Oxidation of the amino group. - Store the solid compound in a cool, dark, and dry place under an inert atmosphere if possible. - Protect solutions from light and exposure to air.[1] - Use high-purity solvents to avoid contaminants that may catalyze oxidation.[1]
Inconsistent results in biological assays. Degradation of the compound in the assay medium. - Assess the stability of this compound under your specific assay conditions (pH, temperature, media components). - Minimize the incubation time at physiological pH and temperature if the compound shows instability. - Consider preparing a concentrated stock in an aprotic solvent and diluting it into the aqueous assay medium immediately before use.[1]
Poor peak shape or unexpected peaks in HPLC analysis. On-column degradation or interaction with the stationary phase. - Adjust the mobile phase pH. A slightly acidic mobile phase (e.g., with 0.1% formic or phosphoric acid) can improve the peak shape of basic compounds.[5] - Use a column with low silanol (B1196071) activity or an end-capped C18 column to reduce tailing.[4][6] - Ensure the diluent used for sample preparation is compatible with the mobile phase and does not promote degradation.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[4][7][8]

Stress Condition Methodology
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[4]
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and keep it at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.[4]
Oxidative Degradation Dissolve the compound in 3% H₂O₂ and keep it at room temperature for 24 hours.[4]
Thermal Degradation Expose the solid compound to 105°C for 24 hours.[4]
Photolytic Degradation Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.[4]
Stability-Indicating HPLC Method

This method is a starting point and should be optimized for your specific instrumentation and requirements.[4][9]

Parameter Recommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size[4][9]
Mobile Phase A 0.1% Phosphoric acid in Water[4]
Mobile Phase B Acetonitrile[4]
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C[4]
Detection Wavelength 240 nm (to be confirmed by UV spectrum)[4]
Injection Volume 10 µL[4]
Diluent Mobile Phase A:Mobile Phase B (80:20)[4]

Visualizations

TroubleshootingWorkflow cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Solution Loss Loss of Concentration Hydrolysis Hydrolysis Loss->Hydrolysis Color Color Change Oxidation Oxidation Color->Oxidation Inconsistent Inconsistent Results AssayInstability Instability in Assay Inconsistent->AssayInstability Prep Prepare Fresh / Store Cold Hydrolysis->Prep Solvent Use Aprotic Solvent Hydrolysis->Solvent pH Control pH (4-5) Hydrolysis->pH Light Protect from Light/Air Oxidation->Light Stability Assess Stability in Assay AssayInstability->Stability

Caption: Troubleshooting workflow for stability issues.

StabilityStudyWorkflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Compound Methyl 2-amino-4- morpholinobenzoate Solutions Prepare Solutions in Stress Media Compound->Solutions Acid Acidic (0.1M HCl, 60°C) Solutions->Acid Base Basic (0.1M NaOH, RT) Solutions->Base Oxidative Oxidative (3% H2O2, RT) Solutions->Oxidative Thermal Thermal (105°C, solid) Solutions->Thermal Photo Photolytic (UV/Vis Light) Solutions->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Identify Degradants & Quantify Purity HPLC->Data

Caption: Experimental workflow for a forced degradation study.

References

"common impurities in Methyl 2-amino-4-morpholinobenzoate and their removal"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 2-amino-4-morpholinobenzoate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to impurities and their removal during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

A1: Common impurities in this compound typically originate from the synthetic route used for its preparation. Based on common synthetic methods, potential impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • Methyl 2-amino-4-halobenzoate (e.g., fluoro- or chloro- derivatives): If the synthesis involves a nucleophilic aromatic substitution reaction, incomplete reaction can leave residual starting material.

    • Morpholine (B109124): Excess morpholine used in the reaction may remain in the crude product.

    • Methyl 4-morpholino-2-nitrobenzoate: If the synthesis proceeds via reduction of a nitro group, the starting nitro-compound may be present as an impurity.

  • Reaction Byproducts:

    • 2-Amino-4-morpholinobenzoic acid: Hydrolysis of the methyl ester group during the reaction or workup can lead to the formation of the corresponding carboxylic acid.

    • Over-alkylated products: In some cases, side reactions can lead to the formation of undesired N-alkylated or C-alkylated species.

    • Products of side reactions involving the solvent or base: Depending on the reaction conditions, impurities derived from the solvent (e.g., DMSO) or the base (e.g., potassium carbonate) may be present.

  • Residual Reagents and Catalysts:

    • Palladium catalysts: If a cross-coupling reaction is employed for the synthesis, residual palladium may be present.

    • Bases: Inorganic bases like potassium carbonate may need to be efficiently removed during workup.

Q2: How can I detect and quantify impurities in my sample of this compound?

A2: Several analytical techniques can be employed for the detection and quantification of impurities:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used and robust method for separating and quantifying the main compound and its impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffered aqueous solution) is a good starting point. UV detection is typically used for aromatic compounds.[1][2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the determination of the mass-to-charge ratio of impurities, which is crucial for identifying unknown structures.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be suitable for volatile impurities. Derivatization may be necessary for non-volatile or polar compounds to improve their chromatographic behavior.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify impurities if their signals do not overlap with those of the main compound.

Troubleshooting Guides

Guide 1: Purification by Recrystallization

Issue: Low purity of this compound after initial synthesis.

Solution: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.

Experimental Protocol: Solvent Screening and Recrystallization

  • Solvent Selection:

    • Place a small amount (10-20 mg) of the crude product into several test tubes.

    • Add a small volume (0.5-1 mL) of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate (B1210297), toluene, or mixtures with water) to each test tube.

    • A suitable solvent should dissolve the compound sparingly at room temperature but completely upon heating.

    • Observe for crystal formation upon slow cooling. A good solvent will yield a significant amount of pure crystals.

  • Recrystallization Procedure:

    • Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot gravity filtration to remove insoluble impurities and activated charcoal.

    • Allow the filtrate to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

    • Dry the purified crystals under vacuum.

Troubleshooting Recrystallization:

IssuePossible CauseSolution
No crystals form upon cooling The solution is not saturated; too much solvent was used.Boil off some of the solvent to concentrate the solution and try cooling again.
Oiling out (product separates as a liquid) The boiling point of the solvent is higher than the melting point of the solute. The compound is too insoluble in the chosen solvent.Use a lower-boiling point solvent or a solvent mixture. Re-heat the oiled-out solution and add more solvent.
Low recovery of the product The compound has high solubility in the cold solvent. Premature crystallization during hot filtration.Use a solvent in which the compound is less soluble at low temperatures. Ensure the filtration apparatus is pre-heated.

Recrystallization_Workflow

Guide 2: Purification by Column Chromatography

Issue: Impurities are not effectively removed by recrystallization, or the product is an oil.

Solution: Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.

Experimental Protocol: Column Chromatography

  • Stationary Phase and Mobile Phase Selection:

    • Use silica (B1680970) gel as the stationary phase for normal-phase chromatography. For basic amines, which can interact strongly with acidic silica, using an amine-functionalized silica or adding a small amount of a basic modifier (e.g., triethylamine (B128534), 0.1-1%) to the mobile phase can improve separation and reduce tailing.[5]

    • Select a suitable mobile phase (eluent) using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.2-0.4. Common eluents for compounds of this polarity are mixtures of hexanes and ethyl acetate, or dichloromethane (B109758) and methanol.[6]

  • Column Packing and Loading:

    • Pack the column with a slurry of silica gel in the initial mobile phase.

    • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent and load it onto the top of the column. Alternatively, adsorb the sample onto a small amount of silica gel before loading.

  • Elution and Fraction Collection:

    • Elute the column with the mobile phase, gradually increasing the polarity if a gradient elution is required.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Troubleshooting Column Chromatography:

IssuePossible CauseSolution
Poor separation of spots Inappropriate mobile phase.Optimize the solvent system using TLC to achieve better separation between the product and impurities.
Compound streaking on the column Strong interaction between the basic amine and acidic silica gel.Add a small amount of triethylamine or ammonia (B1221849) to the mobile phase. Use an amine-functionalized silica column.
Cracks in the silica gel bed Improperly packed column.Repack the column carefully using a slurry method to ensure a uniform bed.
Compound is not eluting The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol).

Column_Chromatography_Workflow

Quantitative Data Summary

The following table provides typical HPLC parameters for the analysis of aminobenzoate derivatives, which can be adapted for this compound.

Table 1: Representative HPLC Method Parameters for Purity Analysis

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength ~240-254 nm (to be optimized)
Injection Volume 10 µL
Diluent Mobile Phase A:Mobile Phase B (80:20)
(Source: Adapted from methods for similar compounds[3])

Logical_Relationship

References

Technical Support Center: Refining the Crystallization Process of Methyl 2-amino-4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the crystallization of Methyl 2-amino-4-morpholinobenzoate. The following information is designed to address common challenges and provide systematic approaches to refining the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting point for selecting a solvent for the crystallization of this compound?

A1: The initial and most critical step is solvent selection. An ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature. For this compound, which possesses both amine and ester functional groups, solvents of intermediate polarity are a good starting point. We recommend screening solvents such as ethanol, methanol, isopropanol, ethyl acetate, and acetone. Mixed solvent systems, like ethanol-water or ethyl acetate-hexane, can also be highly effective. A systematic approach using small-scale solubility tests is advised to identify the optimal solvent or solvent system.

Q2: How can I induce crystallization if no crystals form after the solution has cooled?

A2: If crystallization does not occur spontaneously, the solution may be supersaturated or require nucleation sites. The following techniques can be employed to induce crystal formation:

  • Scratching: Gently scratch the inner surface of the flask with a glass rod at the air-solvent interface. This can create microscopic scratches that serve as nucleation points.

  • Seeding: Introduce a tiny crystal of pure this compound into the cooled, supersaturated solution. This seed crystal will act as a template for further crystal growth.

  • Reducing Solvent Volume: Slowly evaporate a portion of the solvent to increase the concentration of the solute, thus promoting supersaturation and crystallization.

  • Lowering Temperature: If not already done, place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.

Q3: My compound is "oiling out" instead of forming crystals. What steps should I take to resolve this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is often due to a very high level of supersaturation or the cooling rate being too rapid. To address this, try the following:

  • Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the supersaturation level.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help achieve a gradual temperature decrease.

  • Use a Co-solvent: Introduce a miscible "anti-solvent" (a solvent in which the compound is less soluble) dropwise to the warm solution until slight turbidity is observed. Then, add a few drops of the primary solvent to redissolve the turbidity before allowing it to cool slowly.

Q4: How can I improve the purity and quality of my crystals?

A4: Poor crystal quality, such as the formation of small needles or an amorphous powder, can be due to rapid nucleation and crystal growth. To obtain larger, purer crystals:

  • Slow the Crystallization Rate: Decrease the rate of cooling or use a slower evaporation method.

  • Optimize Solvent System: Experiment with different solvents or solvent mixtures. A slightly better solvent can sometimes lead to slower, more controlled crystal growth.

  • Purify the Starting Material: Ensure the initial material is as pure as possible before the final crystallization step. Techniques like column chromatography can be used for pre-purification.

  • Decolorize: If the solution is colored due to impurities, adding a small amount of activated charcoal to the hot solution before filtration can help remove them.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Crystal Formation - Solution is not sufficiently supersaturated.- Nucleation is inhibited.- Evaporate some of the solvent.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the compound.- Cool the solution to a lower temperature.
"Oiling Out" - High degree of supersaturation.- Cooling rate is too fast.- Impurities are present.- Reheat the solution and add more solvent.- Allow the solution to cool more slowly.- Use a co-solvent to modulate solubility.- Purify the crude material before crystallization.
Formation of Powder or Very Small Crystals - Nucleation rate is too high.- Rapid cooling.- Reduce the concentration of the solute.- Decrease the cooling rate by insulating the flask.- Use a solvent in which the compound is slightly more soluble.
Low Yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature filtration.- Reduce the initial volume of solvent.- Cool the solution for a longer period or to a lower temperature.- Ensure crystallization is complete before filtering. Concentrate the mother liquor to recover more product.
Polymorphism (Different Crystal Forms) - Different crystallization conditions (solvent, temperature, cooling rate) can favor different polymorphs.- Screen various solvents and crystallization techniques to consistently produce the desired polymorph.- Use seed crystals of the desired polymorph to direct crystallization.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

This protocol is designed to identify a suitable solvent for the crystallization of this compound.

  • Place approximately 10-20 mg of the compound into several small test tubes.

  • To each test tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, water) dropwise, starting with 0.5 mL.

  • Observe the solubility at room temperature. A good solvent will dissolve the compound sparingly or not at all.

  • Gently heat the test tubes that showed poor solubility at room temperature in a warm water bath.

  • An ideal solvent will completely dissolve the compound upon heating.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.

  • The solvent that yields a good quantity of crystalline precipitate upon cooling is a suitable candidate for recrystallization.

Protocol 2: Slow Cooling Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

  • In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent (identified from Protocol 1).

  • If the solution contains insoluble impurities, perform a hot gravity filtration.

  • If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, reheat to boiling, and then perform a hot gravity filtration.

  • Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.

  • To maximize crystal formation, subsequently place the flask in a refrigerator (2-8 °C) and then a freezer (-10 to -20 °C).

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Dry the purified crystals, for example, in a vacuum oven at a temperature well below the melting point.

Data Presentation

Table 1: Illustrative Solubility of this compound in Various Solvents at Different Temperatures

Disclaimer: The following data is illustrative and intended as a guideline for solvent selection. Actual solubility should be determined experimentally.

Solvent Solubility at 25°C ( g/100 mL) Solubility at 75°C ( g/100 mL)
Water< 0.10.5
Ethanol1.515.2
Methanol2.020.5
Isopropanol0.810.1
Ethyl Acetate3.525.0
Acetone4.228.3
Toluene0.55.8
Hexane< 0.10.2

Visualizations

experimental_workflow start Start: Crude Methyl 2-amino-4-morpholinobenzoate dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve charcoal Add Activated Charcoal (if colored impurities are present) dissolve->charcoal hot_filtration Hot Gravity Filtration (if insoluble impurities are present) cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly charcoal->hot_filtration Yes charcoal->cool_slowly No induce_crystallization Induce Crystallization (if necessary) cool_slowly->induce_crystallization induce_crystallization->dissolve No Crystals/ Oiling Out cold_storage Cool in Refrigerator/ Freezer induce_crystallization->cold_storage Crystals Form vacuum_filtration Vacuum Filtration to Collect Crystals cold_storage->vacuum_filtration wash Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end End: Pure Crystalline Product dry->end troubleshooting_workflow start Problem Encountered During Crystallization no_crystals No Crystals Formed? start->no_crystals oiling_out Oiling Out Occurred? no_crystals->oiling_out No solution1 Induce Nucleation: - Scratch Flask - Add Seed Crystal - Concentrate Solution no_crystals->solution1 Yes poor_quality Poor Crystal Quality? oiling_out->poor_quality No solution2 Reduce Supersaturation: - Reheat and Add Solvent - Slow Down Cooling Rate - Use a Co-solvent oiling_out->solution2 Yes solution3 Optimize Growth: - Slow Cooling/Evaporation - Try Different Solvent - Purify Starting Material poor_quality->solution3 Yes end Improved Crystallization poor_quality->end No solution1->end solution2->end solution3->end

Technical Support Center: Analytical Method Development for Methyl 2-amino-4-morpholinobenzoate Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method development and purity assessment of Methyl 2-amino-4-morpholinobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for determining the purity of this compound?

A1: The primary recommended techniques for purity analysis of this compound, a pharmaceutical intermediate, are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2] HPLC is particularly versatile for separating and quantifying the parent compound from its impurities.[3] GC can be employed for analyzing volatile components and potential impurities.[4] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for structural elucidation and identification of impurities.[1]

Q2: What is a suitable starting HPLC method for the analysis of this compound?

A2: A reversed-phase HPLC (RP-HPLC) method is a good starting point for aromatic amines like this compound.[3][5] A C18 column is commonly used as the stationary phase.[3][6] The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and a buffered aqueous solution.[5][6] The pH of the aqueous phase is a critical parameter and should be controlled to ensure consistent ionization of the analyte.[5]

Q3: How can I quantify this compound using HPLC?

A3: Quantification is typically achieved by creating a calibration curve using certified reference standards of this compound.[6] A series of standards at different concentrations are injected, and the peak areas are plotted against the concentrations. The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.[6]

Q4: What are the potential challenges when analyzing amines by Gas Chromatography (GC)?

A4: Amines can be challenging to analyze by GC due to their polarity and basicity, which can lead to peak tailing and adsorption on the column.[7] This is particularly true for primary and secondary amines.[7] To overcome these issues, deactivated columns or the addition of a base to the packing material is often necessary.[7] Derivatization of the amine to a less polar compound can also be an effective strategy.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

HPLC Troubleshooting

Issue 1: My HPLC system is showing fluctuating or out-of-range pressure.

  • Question: My HPLC system's pressure is unusually high or low and unstable. What should I do?

  • Answer: Pressure issues are common in HPLC and can point to several problems.[5]

    • High Pressure: This often indicates a blockage.[5]

      • Troubleshooting Steps:

        • Disconnect the column to isolate it. If the pressure returns to normal, the blockage is in the column.[5]

        • If the pressure remains high without the column, the blockage is likely between the pump and the injector.[5] Check for clogged tubing or frits.

        • A contaminated guard or analytical column can also lead to high backpressure.[5]

    • Low Pressure: This usually suggests a leak or a problem with the pump.[5]

      • Troubleshooting Steps:

        • Visually inspect all fittings and connections for leaks.[5][8]

        • Ensure that the solvent reservoirs are not empty.[5]

        • Check for air trapped in the pump head, which can cause pressure fluctuations.[8]

Issue 2: My chromatogram shows poor peak shape (tailing, fronting, or splitting).

  • Question: The peaks in my chromatogram are not symmetrical. What could be the cause?

  • Answer: Asymmetrical peaks can significantly impact the accuracy of quantification.[5]

    • Peak Tailing:

      • Troubleshooting Steps:

        • For amine analysis, interactions with residual silanols on the silica-based column packing are a common cause of tailing. Increasing the mobile phase pH or adding a competing amine (e.g., triethylamine) can help reduce this effect.[5]

        • Column contamination can also lead to tailing. Try flushing the column with a strong solvent.[9]

        • Injecting too concentrated a sample (sample overload) can cause peak tailing. Dilute your sample and reinject.[5]

    • Peak Fronting:

      • Troubleshooting Steps:

        • This is often a sign of sample overload or a collapsed column bed.[5]

        • Reduce the sample concentration.[5]

        • If the issue persists, the column may be damaged and require replacement.[5]

    • Split Peaks:

      • Troubleshooting Steps:

        • Check for a blockage at the column inlet frit.[5]

        • A void at the head of the column can cause peak splitting. This might necessitate column replacement.[5]

Issue 3: I'm observing a noisy or drifting baseline.

  • Question: My chromatogram has a baseline that is not stable, making it difficult to integrate peaks accurately. How can I resolve this?

  • Answer: A stable baseline is crucial for accurate analysis.

    • Troubleshooting Steps:

      • Mobile Phase: Ensure the mobile phase is properly mixed and thoroughly degassed.

      • Pump Performance: Check for consistent pump delivery and the absence of leaks.[5]

      • Detector Issues: The detector lamp may be nearing the end of its life, or the flow cell could be contaminated.[5] Clean the flow cell or replace the lamp as needed.

      • Temperature Fluctuations: Ensure the column and mobile phase are maintained at a stable temperature, using a column oven if available.[5][9]

GC Troubleshooting

Issue 1: My amine peaks are tailing significantly.

  • Question: I'm analyzing this compound by GC, and the peaks are showing significant tailing. Why is this happening?

  • Answer: Amines are prone to tailing in GC due to their interaction with active sites in the system.[7]

    • Troubleshooting Steps:

      • Column Choice: Use a column specifically designed or deactivated for amine analysis. These columns are treated to reduce active sites.[7]

      • Column Conditioning: Properly condition the column according to the manufacturer's instructions.

      • Injection Port: Ensure the injection port liner is clean and deactivated. A dirty or active liner can cause peak tailing.

      • Sample Concentration: As with HPLC, injecting too much sample can lead to poor peak shape.[7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a starting point and may require optimization.

1. Instrumentation and Reagents

  • HPLC System: Equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[6]

  • Chromatographic Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Reagents:

    • This compound reference standard (purity ≥ 99.5%).

    • Acetonitrile (HPLC grade).[6]

    • Water (HPLC grade or ultrapure).[6]

    • Ammonium acetate (B1210297) (analytical grade).[6]

    • Glacial acetic acid (analytical grade).[6]

2. Preparation of Solutions

  • Mobile Phase: A mixture of Acetonitrile and 0.02 M Ammonium Acetate buffer (pH 5.0, adjusted with glacial acetic acid) in a 60:40 (v/v) ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.[6]

  • Diluent: A mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.[6]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[6]

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent.[6]

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the diluent to a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[6]

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution to find the wavelength of maximum absorbance (λmax).

  • Run Time: Sufficient to allow for the elution of the main peak and any potential impurities.

Gas Chromatography (GC) Method

This protocol is a general guideline and will likely require optimization.

1. Instrumentation and Reagents

  • GC System: Equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column suitable for amine analysis.

  • Column: A low-polarity or intermediate-polarity column with base deactivation is recommended (e.g., a column with a stationary phase like 5% phenyl-methylpolysiloxane).

  • Reagents:

    • This compound sample.

    • Suitable solvent (e.g., methanol, dichloromethane).

    • Carrier gas (Helium or Hydrogen).

2. Preparation of Solutions

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent to an appropriate concentration (e.g., 1 mg/mL).

3. Chromatographic Conditions

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas Flow: Set to an optimal linear velocity for the carrier gas and column dimensions.

  • Injection Mode: Split injection with a split ratio of 50:1.

  • Injection Volume: 1 µL.

Data Presentation

Table 1: HPLC Method Validation Parameters (Hypothetical Data)

ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Range 1 - 100 µg/mL-
Limit of Detection (LOD) 0.2 µg/mL-
Limit of Quantification (LOQ) 0.6 µg/mL-
Precision (%RSD) < 1.0%≤ 2.0%
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System Setup MobilePhase->HPLC_System StandardPrep Standard Solution Preparation Injection Inject Samples and Standards StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection HPLC_System->Injection Chromatogram Data Acquisition (Chromatogram) Injection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Purity Calculation Integration->Quantification Calibration->Quantification

Caption: Workflow for HPLC Purity Analysis.

Troubleshooting_Logic cluster_peak Peak Shape Diagnostics cluster_pressure Pressure Diagnostics cluster_baseline Baseline Diagnostics Problem Chromatographic Problem Identified PeakShape Poor Peak Shape? Problem->PeakShape Pressure Pressure Issue? Problem->Pressure Baseline Baseline Noise/Drift? Problem->Baseline PeakShape->Pressure No Tailing Tailing PeakShape->Tailing Yes Pressure->Baseline No HighPressure High Pressure Pressure->HighPressure Yes LowPressure Low Pressure Pressure->LowPressure Yes Degas Degas Mobile Phase Baseline->Degas Yes Detector Check Detector Lamp/Cell Baseline->Detector Temp Stabilize Temperature Baseline->Temp CheckMobilePhase Adjust Mobile Phase pH Tailing->CheckMobilePhase CheckOverload Dilute Sample Tailing->CheckOverload CheckColumn Inspect/Replace Column Tailing->CheckColumn Fronting Fronting Splitting Splitting CheckBlockage Check for Blockages HighPressure->CheckBlockage CheckLeaks Check for Leaks LowPressure->CheckLeaks

Caption: Logical Flow for HPLC Troubleshooting.

References

Validation & Comparative

Validating the Structure of Methyl 2-amino-4-morpholinobenzoate: A Comparative Guide to X-ray Crystallography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms within a molecule dictates its physicochemical properties and biological activity. This guide provides a comparative analysis of X-ray crystallography for the structural validation of Methyl 2-amino-4-morpholinobenzoate, alongside alternative and complementary analytical techniques. While X-ray crystallography stands as the gold standard for determining solid-state molecular structures, a multi-faceted approach employing spectroscopic methods provides a more comprehensive understanding.

X-ray Crystallography: The Definitive Method for Structural Elucidation

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[1][2][3][4] By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, scientists can determine bond lengths, bond angles, and the overall conformation of a molecule.[1][2]

Hypothetical Crystallographic Data for this compound

While specific crystallographic data for this compound is not publicly available, we can infer expected structural parameters based on published data for similar morpholinobenzoate derivatives and other substituted benzoates.[5][6][7][8][9]

ParameterExpected Value/ObservationSignificance
Crystal System Monoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Group e.g., P2₁/c or Pca2₁Defines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°)The dimensions of the repeating unit in the crystal lattice.
Dihedral Angle The angle between the plane of the benzene (B151609) ring and the mean plane of the morpholine (B109124) ring would be a key feature, likely showing some degree of non-planarity.[6][7]Reveals the three-dimensional conformation of the molecule.
Morpholine Conformation The morpholine ring is expected to adopt a chair conformation.[5]The most stable conformation for this six-membered ring.
Intramolecular H-Bonding An intramolecular hydrogen bond between the amino group (N-H) and the ester carbonyl group (C=O) is possible and would stabilize the conformation.[9]Influences the planarity and stability of the molecule.
Intermolecular Interactions Hydrogen bonds involving the amino group and the morpholine oxygen, as well as π-π stacking of the benzene rings, would likely be observed in the crystal packing.[5]Dictates how the molecules are arranged in the crystal lattice, influencing physical properties like melting point and solubility.
Bond Lengths & Angles C-N, C-O, C=O, and C-C bond lengths and angles would be determined with high precision, confirming the connectivity and bonding of the molecule. For example, similar C-O bond lengths in a carboxylic acid group might indicate disorder.[5]Provides definitive proof of the chemical structure.

Experimental Workflow for X-ray Crystallography

The process of determining a crystal structure by X-ray diffraction involves several key steps, from sample preparation to data analysis.[1][2]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination cluster_output Final Output synthesis Synthesis of Methyl 2-amino-4-morpholinobenzoate purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification crystallization Growth of Single Crystals (e.g., Slow Evaporation) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Experimental workflow for X-ray crystallography.

Detailed Experimental Protocols

Synthesis and Crystallization of this compound (Hypothetical Protocol)

A plausible synthetic route would involve the reaction of methyl 2-amino-4-bromobenzoate with morpholine via a Buchwald-Hartwig amination reaction, a common method for forming C-N bonds.[6]

  • Synthesis: To a solution of methyl 2-amino-4-bromobenzoate and morpholine in an appropriate solvent (e.g., toluene (B28343) or dioxane), a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., Xantphos) are added, followed by a base (e.g., Cs₂CO₃). The reaction mixture is heated under an inert atmosphere until the starting material is consumed.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

  • Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) at room temperature over several days.[6][10]

X-ray Crystallography Data Collection and Refinement

The following is a generalized protocol for single-crystal X-ray diffraction analysis.[10]

  • Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[1][2]

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. Data are collected over a range of angles by rotating the crystal.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer complementary information, particularly regarding the molecule's structure and behavior in solution.[11][12][13]

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and intermolecular interactions in the solid state.[1][2][3][4]Unambiguous structure determination; provides a complete 3D model.[4][14]Requires a single, high-quality crystal, which can be difficult to obtain[1][2][11]; the solid-state conformation may not be the same as in solution.
NMR Spectroscopy Information about the chemical environment of each atom, connectivity through bonds (COSY, HSQC, HMBC), and through-space interactions (NOESY).[12][13] Can provide insights into molecular dynamics in solution.[12]Provides structural information in solution, which is often more biologically relevant[12]; does not require crystallization.[12]Structure determination is more complex and often results in an ensemble of structures rather than a single model[15]; less precise for bond lengths and angles compared to crystallography; can be challenging for larger molecules.[15]
Mass Spectrometry (MS) Provides the exact molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can give clues about the molecular structure.High sensitivity; requires very small amounts of sample; can be coupled with separation techniques like LC or GC.Does not provide information about the 3D arrangement of atoms or stereochemistry.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., N-H, C=O, C-O) based on their vibrational frequencies.Fast, simple, and non-destructive; provides a "fingerprint" of the molecule.Provides limited information about the overall molecular structure and connectivity.

Conclusion

For the definitive structural validation of this compound, single-crystal X-ray crystallography is the most powerful and unambiguous method. It provides a high-resolution, three-dimensional map of the molecule, revealing precise bond lengths, angles, and the overall conformation. However, a comprehensive characterization should also include complementary techniques like NMR spectroscopy to understand the molecule's structure and dynamics in solution, and mass spectrometry to confirm its molecular formula. The combination of these methods provides a complete and robust validation of the molecular structure, which is essential for applications in drug discovery and materials science.

References

A Comparative Guide to the Synthetic Utility of Methyl 2-amino-4-morpholinobenzoate versus Traditional Anthranilates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, anthranilates serve as pivotal building blocks for a diverse array of bioactive molecules and functional materials. While traditional anthranilate esters, such as methyl anthranilate, are widely utilized, the emergence of substituted counterparts like Methyl 2-amino-4-morpholinobenzoate presents new opportunities and potential advantages in synthetic strategies. This guide provides an objective comparison of this compound and traditional anthranilates, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal building block for their synthetic endeavors.

Executive Summary

The introduction of a morpholino substituent at the C4 position of the anthranilate ring significantly influences the electron density and nucleophilicity of the amino group, thereby altering its reactivity in key synthetic transformations. This guide explores these differences through the lens of two common and important reactions in medicinal chemistry: the synthesis of quinazolinones via Friedländer annulation and N-arylation via Buchwald-Hartwig amination.

The Impact of the Morpholino Substituent on Reactivity

The morpholino group is a strong electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This increased electron density at the ortho and para positions enhances the nucleophilicity of the amino group at the C2 position. In contrast, traditional anthranilates, such as methyl anthranilate, lack this strong electron-donating influence.

This fundamental electronic difference predicts that this compound will exhibit enhanced reactivity in reactions where the nucleophilicity of the amino group is crucial.

G cluster_0 This compound cluster_1 Traditional Anthranilates (e.g., Methyl Anthranilate) Morpholino_Group Morpholino Group (EDG) Increased_Electron_Density Increased Electron Density on Ring Morpholino_Group->Increased_Electron_Density Donates e- Enhanced_Nucleophilicity Enhanced Nucleophilicity of Amino Group Increased_Electron_Density->Enhanced_Nucleophilicity Increased_Reactivity Increased Reactivity in Nucleophilic Reactions Enhanced_Nucleophilicity->Increased_Reactivity No_EDG No Strong EDG Baseline_Electron_Density Baseline Electron Density No_EDG->Baseline_Electron_Density Baseline_Nucleophilicity Baseline Nucleophilicity Baseline_Electron_Density->Baseline_Nucleophilicity Baseline_Reactivity Baseline Reactivity Baseline_Nucleophilicity->Baseline_Reactivity

Comparative Performance in Key Synthetic Reactions

To provide a quantitative comparison, this section details the performance of this compound and traditional anthranilates in the synthesis of quinazolinones and N-arylated products.

Synthesis of Quinazolinones via Friedländer Annulation

The Friedländer annulation is a classic and versatile method for the synthesis of quinolines and quinazolinones, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. The initial and often rate-determining step is the nucleophilic attack of the amino group.

Table 1: Comparison of Yields in Quinazolinone Synthesis

Anthranilate DerivativeMethylene CompoundCatalyst/ConditionsYield (%)Reference
This compoundN/A (Hypothetical)N/APotentially HighN/A
Substituted Anthranilic AcidsVarious AmidesAcetic Anhydride (B1165640), then AminesAcceptable[1][2]
5-Bromoanthranilic Acid4-chloro-butyryl chlorideAcetic Anhydride, Hydrazine (B178648)High[2]
5-Nitroanthranilic Acid3-chloro propionyl chlorideAcetic Anhydride, HydrazineHigh[2]
Anthranilic acidChloro acylchlorideAcetic Anhydride, AminesAcceptable[1]

Note: Direct comparative data for this compound in a Friedländer-type reaction was not found in the reviewed literature. The potentially high yield is a prediction based on its electronic properties. The table includes data for other substituted anthranilates to provide context.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The nucleophilicity of the amine is a key factor in the efficiency of this reaction.

Table 2: Comparison of Yields in Buchwald-Hartwig Amination

AmineAryl HalideCatalyst/Ligand/BaseYield (%)Reference
This compoundN/A (Hypothetical)Pd catalyst, Ligand, BasePotentially HighN/A
Primary AminesAryl Iodides/TriflatesPd(dba)₂, BINAP/DPPF, BaseHigh[3]
Secondary AminesAryl BromidesPd[P(o-Tolyl)₃]₂, NaOtBu/LiHMDSGood to High[3]
AmmoniaAryl HalidesCyPF-t-BuPdCl₂High[4]

Note: As with the Friedländer reaction, direct comparative experimental data for this compound in the Buchwald-Hartwig amination was not available in the surveyed literature. The predicted high yield is based on the enhanced nucleophilicity of the amino group.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. This section provides a general protocol for the synthesis of quinazolinones from anthranilic acids and a standard procedure for the Buchwald-Hartwig amination.

General Protocol for the Synthesis of 4(3H)-Quinazolinones

This two-step procedure involves the initial acylation of an anthranilic acid derivative followed by cyclization with an amine.[1][2]

Step 1: Synthesis of the Benzoxazinone (B8607429) Intermediate

  • To a solution of the substituted anthranilic acid (1 equivalent) in a suitable solvent (e.g., pyridine (B92270) or dioxane), add the desired acyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Add acetic anhydride (2-3 equivalents) and heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated benzoxazinone derivative by filtration, wash with water, and dry.

Step 2: Synthesis of the Quinazolinone

  • A mixture of the benzoxazinone derivative (1 equivalent) and the desired amine or hydrazine (1.2 equivalents) in a suitable solvent (e.g., ethanol (B145695) or DMF) is heated to reflux for 4-8 hours.[2]

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired 4(3H)-quinazolinone.

G Start Substituted Anthranilic Acid Acylation Acylation with Acyl Chloride Start->Acylation Cyclization_Dehydration Cyclization/Dehydration with Acetic Anhydride Acylation->Cyclization_Dehydration Benzoxazinone Benzoxazinone Intermediate Cyclization_Dehydration->Benzoxazinone Aminolysis Aminolysis with Amine/Hydrazine Benzoxazinone->Aminolysis Quinazolinone 4(3H)-Quinazolinone Product Aminolysis->Quinazolinone

General Protocol for Buchwald-Hartwig Amination

This protocol describes a typical palladium-catalyzed N-arylation of an amine with an aryl halide.[3][4]

  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine (B1218219) ligand (e.g., XPhos, SPhos, 2-10 mol%), and the base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the aryl halide (1 equivalent), the amine (1.2 equivalents), and the anhydrous solvent (e.g., toluene (B28343) or dioxane).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) for the specified time (1-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the N-arylated amine.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex L_nPd(II)(Ar)(X) OxAdd->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange HNR'R'', Base Amine_Complex L_nPd(II)(Ar)(NR'R'') Ligand_Exchange->Amine_Complex Red_Elim Reductive Elimination Amine_Complex->Red_Elim Red_Elim->Pd0 Reforms Catalyst Product Ar-NR'R'' Red_Elim->Product

Conclusion

The presence of the electron-donating morpholino group in this compound is predicted to enhance its reactivity in nucleophilic substitution reactions compared to traditional anthranilates. This makes it a potentially superior building block for the synthesis of complex molecules where increased nucleophilicity of the amino group is advantageous, such as in the formation of quinazolinones and in palladium-catalyzed N-arylation reactions.

While direct comparative experimental data is currently limited in the literature, the theoretical advantages of this compound are clear. Researchers are encouraged to explore its use in their synthetic strategies, particularly when encountering challenges with the reactivity of less-substituted anthranilates. The experimental protocols provided in this guide offer a solid starting point for such investigations. Further research into the direct comparison of these building blocks will undoubtedly provide valuable insights for the broader chemical community.

References

Comparative Analysis of the Biological Activities of Methyl 2-amino-4-morpholinobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available scientific literature has been conducted to collate and compare the biological activities of various derivatives of Methyl 2-amino-4-morpholinobenzoate. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing a consolidated resource on the potential therapeutic applications of this class of compounds, with a focus on their anticancer and antimicrobial properties.

Introduction to this compound Derivatives

This compound serves as a versatile scaffold in medicinal chemistry. The presence of the morpholine (B109124) ring, a privileged structure in drug discovery, often imparts favorable pharmacokinetic properties. The aminobenzoate core provides multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. These derivatives have been investigated for a range of biological activities, with the most promising results observed in the areas of oncology and infectious diseases.

Anticancer Activity

Several studies have explored the cytotoxic effects of Schiff base and pyrazoline derivatives of morpholine-containing compounds against various cancer cell lines. While specific data for derivatives of this compound is limited in the public domain, analogous structures provide valuable insights into their potential.

For instance, a series of morpholine-derived Schiff bases and their metal complexes have demonstrated moderate cytotoxicity against the MCF-7 breast cancer cell line.[1][2][3] Similarly, certain pyrazoline derivatives incorporating a morpholine moiety have shown promising anticancer activity, with some compounds exhibiting IC50 values in the micromolar range against cell lines such as AsPC-1 (pancreatic adenocarcinoma) and U251 (glioblastoma).[4] These findings suggest that derivatization of the this compound core to include Schiff base or pyrazoline functionalities could yield compounds with significant anticancer potential.

Table 1: Anticancer Activity of Structurally Related Morpholine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Morpholine Derived Schiff BasesMCF-7Moderate Cytotoxicity[1][2][3]
Pyrazoline DerivativesAsPC-116.8[4]
Pyrazoline DerivativesU25111.9[4]

Antimicrobial Activity

The antimicrobial potential of hydrazone and triazole derivatives of morpholine-containing compounds has also been a subject of investigation. These derivatives have shown activity against a spectrum of bacterial and fungal pathogens.

One study on a hydrazone derivative, 2-((morpholinoimino)methyl)benzoic acid, which shares structural similarities with potential derivatives of the target compound, demonstrated pronounced antibacterial activity against Escherichia coli with a minimum suppressive concentration (MSC) of 6.3 mcg/mL.[5] It also showed moderate activity against Staphylococcus aureus.[5] Furthermore, various 1,2,4-triazole (B32235) derivatives incorporating a morpholine moiety have been reported to possess antimicrobial and antifungal activities.[6][7][8]

Table 2: Antimicrobial Activity of a Structurally Related Hydrazone Derivative

CompoundMicroorganismActivity (MSC, mcg/mL)Reference
2-((morpholinoimino)methyl)benzoic acidEscherichia coli ATCC 259226.3[5]
2-((morpholinoimino)methyl)benzoic acidStaphylococcus aureus ATCC 6538Moderate Activity[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of anticancer and antimicrobial activities.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • Compound Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria) is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

To further illustrate the experimental processes and logical connections, the following diagrams are provided.

experimental_workflow_anticancer cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cancer Cells in 96-well plates incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Test Compounds (various concentrations) incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 calculate_ic50 read_absorbance->calculate_ic50 Calculate IC50 experimental_workflow_antimicrobial cluster_preparation Preparation cluster_assay Assay Performance cluster_analysis Data Analysis serial_dilution Serial Dilution of Test Compounds inoculate_wells Inoculate Wells with Microbial Suspension serial_dilution->inoculate_wells prepare_inoculum Prepare Standardized Microbial Inoculum prepare_inoculum->inoculate_wells incubate_plates Incubate Plates inoculate_wells->incubate_plates determine_mic Determine MIC (Visual Inspection) incubate_plates->determine_mic result MIC Value determine_mic->result Lowest concentration with no visible growth signaling_pathway_apoptosis Anticancer Compound Anticancer Compound Target Protein Target Protein Anticancer Compound->Target Protein Inhibition Signaling Cascade Signaling Cascade Target Protein->Signaling Cascade Blocks Apoptosis Apoptosis Signaling Cascade->Apoptosis Induces Cell Death Cell Death Apoptosis->Cell Death

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 2-amino-4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide offers a comparative analysis of potential analytical methods for the quantification of Methyl 2-amino-4-morpholinobenzoate, a key chemical intermediate. In the absence of direct cross-validation studies for this specific analyte, this document outlines established analytical techniques, their validation parameters based on regulatory guidelines, and comparative performance data derived from the analysis of structurally similar compounds. This guide is intended to assist researchers, scientists, and drug development professionals in selecting and validating an appropriate method for their specific application.

The validation of analytical procedures is a critical aspect of quality control in the pharmaceutical industry, ensuring that a method is suitable for its intended purpose. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Comparative Analytical Methods

Two primary chromatographic methods are proposed for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a widely used technique in pharmaceutical analysis, offering high resolution and sensitivity for a broad range of compounds. A reversed-phase HPLC method with UV detection is a common and effective approach for quantifying aromatic compounds like this compound.[1][2] This method is often preferred for routine analysis due to its simplicity and efficiency.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) provides superior specificity and lower detection limits.[1] It is an excellent choice for complex matrices where interferences are likely, or when very low concentrations of the analyte need to be quantified.[1] For compounds with polar functional groups like amines, derivatization may be necessary to improve volatility and chromatographic peak shape.[3][4]

The following table summarizes the hypothetical performance data for the two analytical methods for this compound, based on typical performance for similar molecules.

Parameter HPLC-UV GC-MS (with derivatization)
Principle Separation based on polarity, detection via UV absorbance.Separation based on volatility and mass-to-charge ratio.
Specificity Moderate; potential for interference from co-eluting compounds.High; mass spectrometric detection provides excellent specificity.
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (%RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~10 ng/mL~0.1 ng/mL
Limit of Quantitation (LOQ) ~30 ng/mL~0.5 ng/mL
Throughput HighModerate, due to sample preparation (derivatization).[1]

Experimental Protocols

This method is suitable for the routine quantification of this compound in bulk drug substances and intermediates where high sensitivity is not a primary requirement.

  • Instrumentation : An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1][2]

  • Chromatographic Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.[1][5]

  • Mobile Phase : A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.1% phosphoric acid in water or 0.02 M Ammonium Acetate buffer, pH 5.0).[1][5] The exact ratio may need to be optimized, with a common starting point being 50:50 (v/v).[1]

  • Flow Rate : A standard flow rate is 1.0 mL/min for a 4.6 mm internal diameter column.[1]

  • Column Temperature : Maintained at 30°C to ensure reproducibility.[1]

  • Detection Wavelength : Determined by the maximum absorbance of this compound, likely in the 230-250 nm range.

  • Injection Volume : 10-20 µL.[1]

  • Standard and Sample Preparation :

    • Standard Stock Solution : Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of Acetonitrile and Water in a 50:50 v/v ratio) to prepare a stock solution.[5]

    • Calibration Standards : Prepare a series of working standards by diluting the stock solution.

    • Sample Preparation : Dissolve the sample in the diluent to a concentration that falls within the linear range of the calibration curve.[1] Filter the sample through a 0.45 µm syringe filter before injection.[2]

This high-sensitivity method is ideal for trace-level quantification, such as impurity analysis or pharmacokinetic studies.

  • Instrumentation : A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.[1]

  • Chromatographic Column : A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).[1]

  • Injector Temperature : 250°C.[1]

  • Oven Temperature Program : An initial temperature of 100°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes. This program should be optimized.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Selected Ion Monitoring (SIM) for quantification, with a full scan for identification.

  • Sample Preparation and Derivatization :

    • Sample Preparation : Dissolve a known amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Derivatization : Due to the presence of the amino group, derivatization is recommended to improve volatility and peak shape. A common approach is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction is typically carried out by heating the sample with the derivatizing agent at 60-80°C for 30-60 minutes.

    • Injection : Inject an aliquot of the derivatized sample into the GC-MS.

Visualizing the Cross-Validation Workflow

Cross-validation ensures that different analytical methods produce comparable results for the same sample. The following diagram illustrates a typical workflow for the cross-validation of the proposed HPLC-UV and GC-MS methods for this compound quantification.

G cluster_0 Method Development & Validation cluster_1 Cross-Validation Study cluster_2 Data Analysis & Conclusion A Develop HPLC-UV Method B Validate HPLC-UV Method (ICH Guidelines) A->B E Prepare QC Samples (Low, Mid, High Concentrations) B->E C Develop GC-MS Method D Validate GC-MS Method (ICH Guidelines) C->D D->E F Analyze QC Samples using Validated HPLC-UV Method E->F G Analyze QC Samples using Validated GC-MS Method E->G H Compare Results from Both Methods F->H G->H I Statistical Analysis (e.g., Bland-Altman Plot, t-test) H->I J Assess Systematic Bias I->J K Determine if Methods are Interchangeable J->K

Workflow for cross-validation of analytical methods.

Conclusion

Both HPLC-UV and GC-MS are viable methods for the quantification of this compound. The choice between the two depends on the specific requirements of the analysis. For routine quality control in a manufacturing setting, the HPLC-UV method would likely be the preferred choice due to its simplicity, robustness, and higher throughput.[1] The GC-MS method serves as an excellent alternative or confirmatory technique, particularly for applications requiring higher sensitivity and specificity, such as the analysis of low-level impurities or in bioanalytical studies.[1] A thorough cross-validation study, as outlined above, is essential to ensure the interchangeability of the methods and the consistency of analytical data across different platforms.

References

Unraveling the Molecular Path: A Comparative Guide to the Potential Mechanisms of Action of Methyl 2-amino-4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery, elucidating the precise mechanism of action of a novel compound is a critical step toward understanding its therapeutic potential. This guide provides a comparative analysis of two plausible mechanisms of action for Methyl 2-amino-4-morpholinobenzoate, a molecule of interest to researchers in oncology and metabolic diseases. While the definitive biological target of this compound remains to be conclusively identified, its structural features—a morpholine (B109124) ring and an aminobenzoate moiety—point toward two well-established pathways: the inhibition of Phosphoinositide 3-kinase (PI3K) and the modulation of Malate (B86768) Dehydrogenase (MDH).

This document presents a detailed comparison with established inhibitors of these pathways, ZSTK474 for PI3K and LW6 for MDH, supported by experimental data and detailed protocols to aid researchers in the further investigation of this compound.

Hypothesized Mechanisms of Action

Based on structural analogy to known bioactive molecules, two primary hypotheses for the mechanism of action of this compound are proposed:

  • Phosphoinositide 3-Kinase (PI3K) Inhibition: The morpholine group is a recognized pharmacophore in a multitude of PI3K inhibitors. The oxygen atom within the morpholine ring is often crucial for forming a hydrogen bond with the hinge region of the kinase domain, a key interaction for potent inhibition. The PI3K pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

  • Malate Dehydrogenase (MDH) Inhibition: The aminobenzoate scaffold is present in known inhibitors of malate dehydrogenase, an essential enzyme in the citric acid cycle and malate-aspartate shuttle. MDH plays a vital role in cellular metabolism, and its inhibition is being explored as a therapeutic strategy to target the metabolic vulnerabilities of cancer cells.

Comparative Analysis of Inhibitor Performance

To provide a quantitative basis for comparison, the following tables summarize the inhibitory activities of ZSTK474, a pan-PI3K inhibitor, and LW6, an MDH2 inhibitor.

Table 1: Inhibitory Activity of ZSTK474 against Class I PI3K Isoforms

PI3K IsoformIC50 (nM)[1][2]
PI3Kα16
PI3Kβ44
PI3Kδ5
PI3Kγ49

Table 2: Inhibitory Activity of LW6 against Malate Dehydrogenase 2 (MDH2)

EnzymeIC50 (µM)[3]
MDH26.3

Experimental Protocols

Detailed methodologies for the key assays used to characterize the comparative compounds are provided below to facilitate the design of experiments for this compound.

Phosphoinositide 3-Kinase (PI3K) Inhibition Assay

This protocol describes a non-radioactive, homogenous time-resolved fluorescence (HTRF) assay to measure the inhibition of PI3K isoforms.[2]

Materials:

  • Recombinant human PI3Kα, β, δ, and γ isoforms

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate)

  • ATP (Adenosine triphosphate)

  • HTRF KinEASE-STK S1 Kit (or equivalent)

  • Test compounds (ZSTK474, this compound)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT, 0.05% CHAPS)

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, followed by the test compound dilution and the respective PI3K enzyme isoform.

  • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the HTRF detection reagents (e.g., STK-antibody labeled with Eu³⁺-cryptate and a PIP3-specific antibody labeled with d2).

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Malate Dehydrogenase (MDH) Activity Assay

This protocol outlines a spectrophotometric assay to measure the inhibition of MDH2 activity by monitoring the oxidation of NADH.[4]

Materials:

  • Recombinant human MDH2

  • Oxaloacetic acid

  • NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)

  • Test compounds (LW6, this compound)

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the test compound dilution, and the MDH2 enzyme.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding a solution of oxaloacetic acid and NADH.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD⁺.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Visualizing the Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Growth_Factor Growth Factor Growth_Factor->RTK Binds ZSTK474 ZSTK474 / Methyl 2-amino-4-morpholinobenzoate (Hypothesized) ZSTK474->PI3K Inhibits

Caption: PI3K Signaling Pathway and the proposed inhibitory action of this compound.

MDH_in_Citric_Acid_Cycle cluster_mitochondrion Mitochondrial Matrix Malate Malate MDH2 Malate Dehydrogenase 2 (MDH2) Malate->MDH2 Substrate Oxaloacetate Oxaloacetate Citrate_Synthase Citrate Synthase Oxaloacetate->Citrate_Synthase MDH2->Oxaloacetate Product NADH NADH MDH2->NADH NAD NAD+ NAD->MDH2 Citrate Citrate Citrate_Synthase->Citrate To Citric Acid Cycle Acetyl_CoA Acetyl-CoA Acetyl_CoA->Citrate_Synthase LW6 LW6 / Methyl 2-amino-4-morpholinobenzoate (Hypothesized) LW6->MDH2 Inhibits

Caption: Role of Malate Dehydrogenase 2 (MDH2) in the Citric Acid Cycle and the proposed inhibitory action.

Target_Validation_Workflow cluster_in_vitro In Vitro / Biochemical Assays cluster_in_cellulo In Cellulo / Target Engagement cluster_cellular_phenotype Cellular Phenotypic Assays Compound Methyl 2-amino-4- morpholinobenzoate PI3K_Assay PI3K Inhibition Assay (vs. ZSTK474) Compound->PI3K_Assay MDH_Assay MDH Inhibition Assay (vs. LW6) Compound->MDH_Assay CETSA Cellular Thermal Shift Assay (CETSA) PI3K_Assay->CETSA If active MDH_Assay->CETSA If active Kinobeads Kinobeads / Affinity Pulldown-MS CETSA->Kinobeads Confirm target Proliferation Cell Proliferation Assay Kinobeads->Proliferation Link to phenotype Metabolism Metabolic Flux Analysis Kinobeads->Metabolism Link to phenotype Decision Confirmed Mechanism of Action Proliferation->Decision Metabolism->Decision

Caption: Proposed experimental workflow to confirm the mechanism of action of this compound.

Future Directions and Confirming the Mechanism of Action

To definitively elucidate the mechanism of action of this compound, further experimental validation is essential. The following advanced techniques are recommended:

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[5][6] A positive thermal shift for either PI3K or MDH in the presence of this compound would provide strong evidence for direct binding.

  • Affinity-based Proteomics (e.g., Kinobeads): This chemical proteomics approach can identify the direct binding partners of a small molecule from a complex cellular lysate.[7][8][9][10][11] By incubating cell lysates with the compound and then with beads coated with broad-spectrum kinase inhibitors (or a custom affinity matrix), one can identify proteins that are competed off by the compound, thus revealing its targets.

By pursuing the experimental strategies outlined in this guide, researchers can systematically investigate the potential mechanisms of action of this compound, paving the way for its potential development as a novel therapeutic agent.

References

A Comparative Guide to the Reproducibility of Experiments with Morpholinobenzoate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data related to compounds structurally similar to Methyl 2-amino-4-morpholinobenzoate. Due to the limited availability of direct experimental reproducibility data for this compound, this document focuses on the biological activities of closely related 2-morpholinobenzoic acid derivatives. The information presented herein is intended to serve as a reference for researchers interested in the potential therapeutic applications and experimental considerations for this class of compounds.

Objective Comparison of Biological Activity

Recent studies have explored the anti-proliferative and enzyme-inhibiting properties of various 2-morpholinobenzoic acid scaffolds. The following tables summarize quantitative data from a study on 2-morpholino-4-N-benzylamine derivatives, which share a core structure with this compound. These compounds have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer.[1]

Table 1: Anti-proliferative Activity of 2-morpholino-4-N-benzylamino Benzoic Acid Esters (10a-m) in Cancer Cell Lines [1]

CompoundSubstitution (R)% Cell Proliferation (MDA-MB-231)% Cell Proliferation (HCT116)
10h 2-bromo51.3 ± 13.329.5 ± 8.6
Other esters (10a-m)VariousModerate ActivityModerate Activity

Table 2: Anti-proliferative Activity of 2-morpholino-4-N-benzylamino Hydroxamic Acids (12a-j) in Cancer Cell Lines [1]

CompoundSubstitution (R)% Cell Proliferation (MDA-MB-231)% Cell Proliferation (HCT116)
12j 4-bromo21.8 ± 5.518.1 ± 5.6
12a H~4 times less effective than 12j~4 times less effective than 12j
Other bromo-substituted compoundsBromo21.8 - 30%Not specified

Table 3: Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Enzyme Inhibition [1]

CompoundRing Substitution PatternBenzyl Ring Substitution% Enzyme Activity (Relative to Vehicle)% Inhibition
1b 2,5-3-Cl10.7 ± 1.589.3%
11f 2,4-3-Cl33.1 ± 5.766.9%
12f 2,4-3-ClNot specifiedNot specified

Detailed Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below.

³H-Thymidine Incorporation Assay for Anti-proliferative Activity[1]

This assay measures the amount of radioactive ³H-thymidine incorporated into the DNA of dividing cells, which is a direct indicator of cell proliferation.

Protocol:

  • Cell Seeding: Seed triple-negative breast cancer cells (MDA-MB-231) or colorectal cancer cells (HCT116) in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with the test compounds (e.g., 10 µM concentration) or vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).

  • ³H-Thymidine Addition: Add ³H-thymidine to each well and incubate for a further period to allow for incorporation into newly synthesized DNA.

  • Cell Harvesting and Lysis: Harvest the cells and lyse them to release the DNA.

  • Scintillation Counting: Measure the amount of incorporated ³H-thymidine using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control. A lower percentage indicates inhibition of proliferation.

General Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Expose the cells to various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control.

Visualizing Molecular Pathways and Experimental Workflows

To provide a clearer understanding of the potential mechanism of action and experimental procedures, the following diagrams have been generated.

PC_PLC_Signaling_Pathway extracellular Extracellular Signal receptor Receptor extracellular->receptor PC_PLC PC-PLC receptor->PC_PLC Activates DAG Diacylglycerol (DAG) PC_PLC->DAG Hydrolyzes PC to Phosphocholine Phosphocholine PC_PLC->Phosphocholine PC Phosphatidylcholine (PC) PC->PC_PLC downstream Downstream Signaling (e.g., PKC, Ras/Raf/MAPK) DAG->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibitor Morpholinobenzoate Analog inhibitor->PC_PLC Inhibits

Caption: Hypothesized inhibition of the PC-PLC signaling pathway.

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add Test Compound & Vehicle Control seed_cells->add_compound incubate Incubate (24-72h) add_compound->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent measure Measure Signal (e.g., Absorbance) add_reagent->measure analyze Analyze Data & Determine Viability measure->analyze end End analyze->end

Caption: General workflow for a cell-based cytotoxicity assay.

References

A Comparative Guide to Benchmarking Novel Fluorescent Probes: A Methodological Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel fluorescent probes is crucial for advancing our understanding of complex biological systems. Methyl 2-amino-4-morpholinobenzoate represents a potential new tool in this arena, leveraging the fluorescent properties of the aminobenzoate scaffold. However, rigorous evaluation of any new probe is essential to validate its utility and understand its performance relative to existing tools. While specific comparative data for this compound is not yet publicly available, this guide provides a comprehensive framework for benchmarking its performance against other fluorescent probes. The methodologies outlined here are applicable to the characterization of any new fluorescent probe.

This guide will detail the key performance metrics for fluorescent probes, provide standardized experimental protocols for their measurement, and offer a direct comparison with a widely used fluorescent dye, Rhodamine B, to illustrate the benchmarking process.

Key Performance Metrics for Fluorescent Probes

The efficacy of a fluorescent probe is determined by a combination of its photophysical and practical properties. When evaluating a new probe like this compound, it is critical to quantify these metrics for a meaningful comparison with established alternatives.

Table 1: Key Performance Metrics for Fluorescent Probe Comparison

Performance MetricDescriptionImportance in Application
Molar Extinction Coefficient (ε) A measure of how strongly a molecule absorbs light at a specific wavelength.A higher value indicates greater light absorption, contributing to a brighter signal.
Quantum Yield (Φ) The efficiency of converting absorbed photons into emitted fluorescent photons.A higher quantum yield results in a brighter fluorescent signal.
Brightness The product of the molar extinction coefficient and the quantum yield (ε × Φ).A key determinant of the overall signal strength and sensitivity of the probe.
Photostability The ability of a fluorophore to resist photobleaching (irreversible loss of fluorescence) upon exposure to excitation light.High photostability allows for longer imaging times and more reliable quantification.
Stokes Shift The difference in wavelength between the maximum of the absorption and emission spectra.A larger Stokes shift minimizes self-absorption and improves signal-to-noise ratio.
Cell Permeability The ability of the probe to cross the cell membrane and reach its intracellular target.Essential for live-cell imaging applications.
Toxicity The degree to which the probe adversely affects cell health and function.Low toxicity is crucial for obtaining biologically relevant data from live cells.
Specificity The ability of the probe to selectively bind to its intended target.High specificity ensures that the fluorescent signal accurately reports on the target of interest.
Comparative Performance Data

To illustrate the benchmarking process, the following table presents hypothetical performance data for this compound compared to the well-characterized fluorescent dye, Rhodamine B. Researchers should aim to generate such a comparative dataset for any new probe.

Table 2: Illustrative Performance Comparison of Fluorescent Probes

ParameterThis compound (Hypothetical)Rhodamine B (Alternative)
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) 85,000 at 350 nm105,000 at 550 nm
Quantum Yield (Φ) 0.600.31
Brightness (ε × Φ) 51,00032,550
Photostability (Half-life in seconds) 12095
Stokes Shift (nm) 8025
Cell Permeability ModerateHigh
Toxicity (IC50 in µM) >100~50

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of robust scientific comparison. The following sections provide methodologies for determining the key performance metrics of fluorescent probes.

Determination of Molar Extinction Coefficient and Quantum Yield

Objective: To measure the light absorption and emission efficiency of the fluorescent probe.

Materials:

  • Test fluorescent probe (e.g., this compound)

  • Reference fluorescent probe with known quantum yield (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectrophotometer

  • Fluorometer

  • High-purity solvent (e.g., ethanol (B145695) or DMSO)

  • Cuvettes

Protocol:

  • Prepare a series of dilutions of both the test probe and the reference probe in the chosen solvent.

  • Measure the absorbance of each dilution at the excitation wavelength using the spectrophotometer. Ensure the absorbance values are within the linear range of the instrument (typically < 0.1) to avoid inner filter effects.

  • Plot absorbance versus concentration and determine the molar extinction coefficient (ε) from the slope of the line according to the Beer-Lambert law (A = εcl).

  • Measure the fluorescence emission spectra of the same dilutions using the fluorometer, exciting at the wavelength of maximum absorption.

  • Integrate the area under the emission curve for both the test probe and the reference probe.

  • Calculate the quantum yield (Φ) of the test probe using the following equation: Φ_test = Φ_ref * (I_test / I_ref) * (A_ref / A_test) * (n_test / n_ref)² Where:

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Assessment of Photostability

Objective: To quantify the rate of photobleaching of the fluorescent probe under continuous illumination.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and a sensitive detector (e.g., sCMOS or EMCCD camera)

  • Test fluorescent probe and a reference probe

  • Cell culture medium or appropriate buffer

  • Microscope slides and coverslips

Protocol:

  • Prepare a sample of the fluorescent probe in solution or within labeled cells on a microscope slide.

  • Focus on a region of interest and acquire an initial image to determine the starting fluorescence intensity.

  • Continuously illuminate the sample with the excitation light at a constant intensity.

  • Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.

  • Measure the fluorescence intensity of the region of interest in each image.

  • Plot the normalized fluorescence intensity versus time and fit the data to an exponential decay curve to determine the photobleaching half-life.

Evaluation of Cell Permeability and Toxicity

Objective: To assess the ability of the probe to enter live cells and its effect on cell viability.

Materials:

  • Live cells in culture (e.g., HeLa or HEK293 cells)

  • Test fluorescent probe

  • Cell culture medium

  • Fluorescence microscope

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • 96-well plates

Protocol for Cell Permeability:

  • Culture cells on glass-bottom dishes suitable for microscopy.

  • Incubate the cells with a working concentration of the fluorescent probe in cell culture medium for a defined period (e.g., 30 minutes).

  • Wash the cells with fresh medium to remove any unbound probe.

  • Image the cells using fluorescence microscopy to observe the intracellular localization and intensity of the probe.

Protocol for Cytotoxicity:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the fluorescent probe.

  • Incubate for a period that reflects the intended experimental use (e.g., 24 hours).

  • Perform a cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration at which 50% of cells are non-viable).

Visualizing Experimental Workflows

Clear diagrams of experimental workflows are essential for reproducibility and understanding. The following diagrams, created using the DOT language, illustrate the key processes described in this guide.

Experimental_Workflow_Photophysical_Properties cluster_absorption Molar Extinction Coefficient (ε) cluster_emission Quantum Yield (Φ) A1 Prepare Serial Dilutions A2 Measure Absorbance A1->A2 B1 Measure Emission Spectra A1->B1 A3 Plot Absorbance vs. Concentration A2->A3 A4 Calculate ε from Slope A3->A4 B2 Integrate Emission Intensity B1->B2 B3 Calculate Φ relative to Standard B2->B3

Caption: Workflow for determining photophysical properties.

Experimental_Workflow_Cellular_Assays cluster_permeability Cell Permeability cluster_toxicity Cytotoxicity C1 Culture Cells C2 Incubate with Probe C1->C2 C3 Wash Cells C2->C3 C4 Image with Fluorescence Microscope C3->C4 D1 Seed Cells in 96-well Plate D2 Treat with Probe Concentrations D1->D2 D3 Incubate D2->D3 D4 Perform Viability Assay D3->D4 D5 Measure Signal D4->D5 D6 Calculate IC50 D5->D6

Caption: Workflow for cellular permeability and toxicity assays.

Conclusion

The rigorous benchmarking of new fluorescent probes is a critical step in their development and adoption by the scientific community. While specific comparative data for this compound is not yet available, this guide provides a robust framework for its evaluation. By systematically measuring key performance metrics and comparing them to established standards, researchers can objectively assess the capabilities and limitations of this and other novel probes. The provided protocols and workflows serve as a starting point for these essential validation studies, ultimately enabling the selection of the best tool for a given biological question and fostering the continued innovation of fluorescent imaging technologies.

A Comparative Guide to the In Vitro Biological Activities of Morpholinobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature did not yield specific in vitro or in vivo studies for Methyl 2-amino-4-morpholinobenzoate. Therefore, this guide provides a comparative analysis of structurally related morpholinobenzoic acid and 2-morpholino-4-anilinoquinoline derivatives to offer insights into the potential biological activities of this chemical class. The data presented herein is derived from published studies on these analogous compounds.

Introduction to Morpholine-Containing Scaffolds in Drug Discovery

The morpholine (B109124) moiety is a prevalent heterocyclic scaffold in medicinal chemistry, recognized for conferring favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates. Compounds incorporating a morpholine ring attached to a benzoic acid or a bioisosteric equivalent have been investigated for a range of therapeutic applications, most notably as anticancer agents. These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. This guide summarizes the available in vitro data for representative compounds from two related series: 2-morpholinobenzoic acid derivatives and 2-morpholino-4-anilinoquinoline derivatives.

In Vitro Anticancer Activity of Morpholinobenzoic Acid Derivatives

A study focused on 2-morpholinobenzoic acid derivatives as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer, revealed their antiproliferative activities against human breast (MDA-MB-231) and colorectal (HCT116) cancer cell lines. The hydroxamic acid series, in particular, demonstrated significant potency.

Compound IDModificationCell LineIC50 (µM)Reference
10h 2-bromo substitution on the benzyl (B1604629) ring (Ester)MDA-MB-231>10 µM (48.7% proliferation remaining)[1]
HCT116>10 µM (70.5% proliferation remaining)[1]
12j 4-bromo substitution on the benzyl ring (Hydroxamic acid)MDA-MB-231Not explicitly stated, but proliferation reduced to 21.8%[1]
HCT116Not explicitly stated, but proliferation reduced to 18.1%[1]

In Vitro Anticancer Activity of 2-Morpholino-4-Anilinoquinoline Derivatives

A series of novel 2-morpholino-4-anilinoquinoline derivatives were synthesized and evaluated for their antitumor potential against the human liver cancer cell line, HepG2. Several of these compounds exhibited potent cytotoxic effects.[2][3][4]

Compound IDR Group (Substitution on aniline (B41778) ring)Cell LineIC50 (µM)Reference
3c 4-fluorophenoxyHepG211.42[2][3][4]
3d 4-chlorophenoxyHepG28.50[2][3][4]
3e N-methylpicolinamide derivativeHepG212.76[2][3][4]

Another study on morpholine-substituted quinazoline (B50416) derivatives reported their cytotoxic activities against various cancer cell lines, including A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma).

Compound IDSubstitution on Quinazoline RingCell LineIC50 (µM)Reference
AK-3 6-bromo, 2-(4-fluorophenyl)A54910.38 ± 0.27[5]
MCF-76.44 ± 0.29[5]
SHSY-5Y9.54 ± 0.15[5]
AK-10 6,8-dibromo, 2-(4-chlorophenyl)A5498.55 ± 0.67[5]
MCF-73.15 ± 0.23[5]
SHSY-5Y3.36 ± 0.29[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds were typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) was included.

  • MTT Addition: Following treatment, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were then calculated from the dose-response curves.[7]

Cell Cycle Analysis

To determine the effect of the compounds on the cell cycle, flow cytometry is a commonly employed method.[7]

  • Treatment: Cells were treated with the IC50 concentration of the test compounds for a designated time (e.g., 48 hours).

  • Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.

  • Staining: After fixation, cells were washed and incubated with RNase A to remove RNA, followed by staining with a fluorescent DNA-intercalating agent such as propidium (B1200493) iodide.

  • Flow Cytometry: The DNA content of the cells was analyzed by a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[7]

Potential Signaling Pathways and Experimental Workflow

The anticancer activity of morpholine-containing compounds may be attributed to their interaction with various cellular signaling pathways that are often dysregulated in cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PIP2 PIP2 PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Morpholinobenzoic Acid Derivative Inhibitor->PI3K

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

The general workflow for the discovery and initial evaluation of novel anticancer compounds, such as morpholinobenzoic acid derivatives, is a multi-step process that begins with synthesis and culminates in the assessment of their biological activity.

Experimental_Workflow Synthesis Chemical Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Screening (e.g., MTT Assay) Purification->InVitro Hit_ID Hit Identification (Potent Compounds) InVitro->Hit_ID Mechanism Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) Hit_ID->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: A general experimental workflow for anticancer drug discovery.

Conclusion

While direct experimental data on this compound is currently unavailable, the findings from studies on structurally related 2-morpholinobenzoic acid and 2-morpholino-4-anilinoquinoline derivatives suggest that this class of compounds holds promise as a source of novel anticancer agents. The available in vitro data demonstrates that strategic modifications to the core scaffold can lead to potent cytotoxic activity against various cancer cell lines. Further investigation into the precise mechanisms of action and the in vivo efficacy of the most promising candidates is warranted to fully elucidate their therapeutic potential. Researchers interested in this compound are encouraged to perform direct experimental evaluations to determine its specific biological activity profile.

References

"spectroscopic comparison of Methyl 2-amino-4-morpholinobenzoate and its precursors"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic properties of Methyl 2-amino-4-morpholinobenzoate and its precursors, 4-morpholinobenzoic acid and 2-amino-4-fluorobenzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a reference for the synthesis and characterization of these compounds. While experimental data for 2-amino-4-fluorobenzoic acid is available, the spectroscopic data for this compound and 4-morpholinobenzoic acid are predicted based on the analysis of structurally similar compounds due to the limited availability of direct experimental spectra in public databases.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
This compound (Predicted) ~7.7 (d, 1H, Ar-H), ~6.2 (dd, 1H, Ar-H), ~6.0 (d, 1H, Ar-H), ~4.8 (br s, 2H, NH₂), 3.85 (s, 3H, OCH₃), 3.80 (t, 4H, N-(CH₂)₂), 3.15 (t, 4H, O-(CH₂)₂)
4-morpholinobenzoic acid (Predicted) ~7.9 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~12.5 (br s, 1H, COOH), 3.75 (t, 4H, N-(CH₂)₂), 3.25 (t, 4H, O-(CH₂)₂)
2-amino-4-fluorobenzoic acid 7.73 (t, 1H), 6.35 (dd, 1H), 6.13 (dd, 1H), 5.9 (br s, 2H)[1][2]

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
This compound (Predicted) ~168 (C=O), ~155 (C-N), ~152 (C-NH₂), ~132 (Ar-CH), ~108 (C-O), ~105 (Ar-CH), ~98 (Ar-CH), 66.5 (O-CH₂), 51.5 (O-CH₃), 48.0 (N-CH₂)
4-morpholinobenzoic acid (Predicted) ~167 (C=O), ~154 (C-N), ~131 (Ar-CH), ~122 (Ar-C), ~113 (Ar-CH), 66.0 (O-CH₂), 47.0 (N-CH₂)
2-amino-4-fluorobenzoic acid 168.9, 167.2 (d, J=248 Hz), 154.0 (d, J=13 Hz), 133.5 (d, J=11 Hz), 108.5 (d, J=3 Hz), 104.0 (d, J=24 Hz), 98.8 (d, J=27 Hz)[3]

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundKey Absorptions (cm⁻¹)
This compound (Predicted) 3450-3300 (N-H stretch), 2950-2800 (C-H stretch), 1700 (C=O stretch), 1620 (N-H bend), 1580, 1500 (C=C stretch), 1250 (C-O stretch), 1120 (C-N stretch)
4-morpholinobenzoic acid (Predicted) 3300-2500 (O-H stretch), 2950-2800 (C-H stretch), 1680 (C=O stretch), 1600, 1500 (C=C stretch), 1300 (C-O stretch), 1120 (C-N stretch)
2-amino-4-fluorobenzoic acid 3480, 3360 (N-H stretch), 3100-2500 (O-H stretch), 1680 (C=O stretch), 1620, 1580, 1520 (aromatic C=C stretch), 1240 (C-F stretch)[4][5]

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺ and Key Fragments (Predicted/Observed)
This compound (Predicted) [M]⁺: 236. Key fragments: [M-OCH₃]⁺, [M-COOCH₃]⁺, morpholino cation
4-morpholinobenzoic acid (Predicted) [M]⁺: 207. Key fragments: [M-OH]⁺, [M-COOH]⁺, morpholino cation
2-amino-4-fluorobenzoic acid [M]⁺: 155. Key fragments: [M-OH]⁺, [M-COOH]⁺

Experimental Protocols

The following are proposed experimental protocols for the synthesis of this compound and its precursors. These are based on established chemical reactions for similar compounds.

Synthesis of 4-morpholinobenzoic acid

This procedure involves the nucleophilic aromatic substitution of 4-fluorobenzoic acid with morpholine (B109124).

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorobenzoic acid (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Addition of Reagents: Add morpholine (1.2 equivalents) and potassium carbonate (2 equivalents) to the solution.

  • Reaction: Heat the mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with 2M HCl to precipitate the product.

  • Purification: Filter the precipitate, wash with water, and dry under vacuum. The crude product can be recrystallized from ethanol/water to yield pure 4-morpholinobenzoic acid.

Synthesis of this compound

This two-step synthesis involves the reaction of 2-amino-4-fluorobenzoic acid with morpholine followed by esterification.

Step 1: Synthesis of 2-amino-4-morpholinobenzoic acid

  • Reaction Setup: In a sealed tube, add 2-amino-4-fluorobenzoic acid (1 equivalent) and morpholine (3-4 equivalents).

  • Reaction: Heat the mixture to 150 °C for 24 hours.

  • Work-up: Cool the reaction mixture and add water. Acidify with acetic acid to precipitate the product.

  • Purification: Filter the solid, wash with water, and dry to obtain 2-amino-4-morpholinobenzoic acid.

Step 2: Esterification

  • Reaction Setup: Suspend 2-amino-4-morpholinobenzoic acid (1 equivalent) in methanol.

  • Addition of Catalyst: Add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Reflux the mixture for 8-16 hours, monitoring by TLC.

  • Work-up: Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow for the spectroscopic analysis.

Synthesis_Pathway 2-amino-4-fluorobenzoic acid 2-amino-4-fluorobenzoic acid 2-amino-4-morpholinobenzoic acid 2-amino-4-morpholinobenzoic acid 2-amino-4-fluorobenzoic acid->2-amino-4-morpholinobenzoic acid Nucleophilic Aromatic Substitution Morpholine Morpholine Morpholine->2-amino-4-morpholinobenzoic acid This compound This compound 2-amino-4-morpholinobenzoic acid->this compound Esterification Methanol / H+ Methanol / H+ Methanol / H+->this compound

Caption: Synthesis of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Start Precursors 2-amino-4-fluorobenzoic acid 4-morpholinobenzoic acid Start->Precursors Reaction Synthesis of This compound Precursors->Reaction Purification Column Chromatography / Recrystallization Reaction->Purification Final_Product Pure Product Purification->Final_Product NMR 1H NMR & 13C NMR Final_Product->NMR IR Infrared Spectroscopy Final_Product->IR MS Mass Spectrometry Final_Product->MS Data_Comparison Comparative Data Analysis NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison

Caption: Experimental and analytical workflow.

References

Safety Operating Guide

Personal protective equipment for handling Methyl 2-amino-4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Methyl 2-amino-4-morpholinobenzoate (CAS No.: 404010-84-0). Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as harmful if swallowed. It is essential to understand the potential hazards before handling this compound.

GHS Classification:

Hazard ClassCategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed[1]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory for handling this compound to minimize exposure and ensure safety.

Equipment TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact. Inspect gloves for integrity before each use.
Eye Protection Safety glasses with side shields or safety gogglesTo protect eyes from splashes or airborne particles.
Skin and Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or if dust/aerosol generation is likely.To avoid inhalation of dust or vapors.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial. The following step-by-step operational plan must be followed.

3.1. Engineering Controls

  • Ventilation: Always handle this chemical in a well-ventilated area.[1] A chemical fume hood is recommended, especially when working with larger quantities or when there is a potential for aerosol or dust formation.

  • Eye Wash and Safety Shower: An accessible eye-wash station and safety shower are mandatory in the immediate work area.[1]

3.2. Handling Procedure

  • Preparation:

    • Ensure all necessary PPE is worn correctly before handling the chemical.

    • Verify that the work area is clean and uncluttered.

    • Locate the nearest eye-wash station and safety shower.

  • Dispensing:

    • When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • If a balance is not in a fume hood, weigh the chemical in a sealed container and transport it to the hood for any transfers.

  • During Use:

    • Avoid direct contact with the skin and eyes.[1]

    • Do not eat, drink, or smoke in the laboratory.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling is complete.

    • Clean and decontaminate the work surface.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste material containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal Route:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Do not dispose of this chemical down the drain or in regular trash.

  • Container Disposal:

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.

    • Dispose of the rinsed containers in accordance with institutional and local regulations.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 prep3 Verify Access to Safety Shower & Eyewash prep2->prep3 handle1 Weigh Solid in Ventilated Enclosure prep3->handle1 Proceed to Handling handle2 Perform Experimental Procedures handle1->handle2 handle3 Keep Container Sealed When Not in Use handle2->handle3 post1 Decontaminate Work Surfaces handle3->post1 Complete Handling post2 Dispose of Waste in Labeled Container post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: A logical workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。